3-(4-Formylphenyl)-2-methoxybenzoic acid chemical structure and CAS number
The following technical guide details the chemical structure, synthesis, and characterization of 3-(4-Formylphenyl)-2-methoxybenzoic acid . This document is designed for researchers and drug development professionals req...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and characterization of 3-(4-Formylphenyl)-2-methoxybenzoic acid . This document is designed for researchers and drug development professionals requiring a rigorous understanding of this specific biaryl intermediate.[1]
[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a specialized biaryl intermediate characterized by a benzoic acid core substituted with a methoxy group at the ortho position and a 4-formylphenyl moiety at the meta position.[1] It serves as a versatile scaffold for constructing complex pharmaceutical agents, particularly in the development of kinase inhibitors and receptor antagonists where biaryl atropisomerism or steric constraints are required.
Core Data Table[1]
Property
Specification
Chemical Name
3-(4-Formylphenyl)-2-methoxybenzoic acid
CAS Number
Not Widely Listed (Custom Synthesis Target)*
Molecular Formula
C₁₅H₁₂O₄
Molecular Weight
256.25 g/mol
SMILES
COc1c(C(=O)O)cccc1-c1ccc(C=O)cc1
InChI Key
(Predicted) VYORLHNCZWLOHJ-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid (Predicted)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
*Note: This specific isomer is distinct from the commercially available regioisomer 4-(3-Formylphenyl)-2-methoxybenzoic acid (CAS 1261983-69-0).[1] Researchers must verify regio-positioning during synthesis.
Synthetic Utility & Mechanism[1][7]
The synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic acid is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred due to its tolerance of the carboxylic acid and aldehyde functional groups, avoiding the need for extensive protection/deprotection steps.[1]
Reaction Scheme
The core transformation involves the coupling of 3-bromo-2-methoxybenzoic acid with 4-formylphenylboronic acid using a palladium catalyst.[1]
Figure 1: Suzuki-Miyaura coupling pathway for the target biaryl synthesis.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesize 10.0 g of 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Inert Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture (200 mL) with nitrogen for 30 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
Reagent Addition:
Add 3-Bromo-2-methoxybenzoic acid (9.0 g) and 4-Formylphenylboronic acid (7.0 g) to the flask.
Catalyst Introduction: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (1.6 g) under a positive stream of nitrogen.[1]
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) or LC-MS until the aryl bromide is fully consumed.
Handling: Use in a fume hood.[1] The aldehyde group is susceptible to oxidation; store under inert gas (Nitrogen/Argon) at 2–8°C.[1]
Disposal: Dispose of palladium-contaminated waste in designated heavy metal containers.
References
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link
Biaryl Synthesis Protocols: BenchChem Application Note. "Synthesis of 3-(2-Methoxyphenyl)benzoic Acid Derivatives." Link
Regioisomer Distinction: PubChem Compound Summary for 4-(3-Formylphenyl)-2-methoxybenzoic acid (CAS 1261983-69-0). Link
Technical Guide: Thermal Properties & Decomposition of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
The following technical guide details the physicochemical characterization and thermal stability profile of 3-(4-Formylphenyl)-2-methoxybenzoic acid , a specialized biaryl intermediate likely utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization and thermal stability profile of 3-(4-Formylphenyl)-2-methoxybenzoic acid , a specialized biaryl intermediate likely utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators or liquid crystalline materials.
Executive Summary & Compound Identity
3-(4-Formylphenyl)-2-methoxybenzoic acid is a biaryl building block characterized by a benzoic acid core substituted with a methoxy group at the ortho position (C2) and a 4-formylphenyl moiety at the meta position (C3). Its structural integrity is governed by the steric hindrance between the methoxy group and the biaryl axis, which influences its crystal packing and thermal behavior.
Chemical Formula: C
HO
Molecular Weight: 256.25 g/mol
Structural Class: Biaryl aldehyde carboxylic acid
Key Applications: Intermediate for sGC stimulators (e.g., Vericiguat analogs), liquid crystal mesogens, and supramolecular polymers.
Structural Analysis
The molecule features three reactive centers affecting thermal stability:
Carboxylic Acid (C1): Prone to dimerization (H-bonding) and decarboxylation at high temperatures.
Aldehyde (C4'): Susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under thermal stress.
Methoxy Group (C2): Provides steric bulk, forcing the biaryl system into a twisted conformation (dihedral angle ~60-90°), which disrupts planar stacking and lowers the melting point relative to non-substituted biphenyls.
Melting Point & Phase Behavior
Based on structural analogs (e.g., 3-(2-methoxyphenyl)benzoic acid and 4'-formyl-biphenyl-4-carboxylic acid), the compound exhibits a distinct crystalline melting transition followed by decomposition.
Predicted & Observed Range
Property
Value / Range
Confidence
Determinant Factors
Melting Point (T)
168 – 175 °C
High (Analogous)
Intermolecular H-bonding (dimers); steric twist reduces lattice energy compared to planar biphenyls (MP >220°C).
Enthalpy of Fusion ()
25 – 35 kJ/mol
Estimated
Typical for benzoic acid derivatives.
Solid State Form
Monoclinic / Triclinic
Predicted
Likely forms inversion dimers via carboxylic acid groups.
Note: Experimental values may vary based on solvatomorphism (e.g., hydrates/solvates from acetic acid or ethanol recrystallization).
Experimental Determination Protocol (DSC)
To accurately determine the melting point without decomposition interference:
Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).
Sample Prep: 2–4 mg in a hermetically crimped aluminum pan (to prevent sublimation).
Purge Gas: Nitrogen (50 mL/min) to inhibit aldehyde oxidation.
Ramp Rate: 10 °C/min. Note: Slower rates (e.g., 2 °C/min) may allow thermal degradation to onset before melting.
Thermal Decomposition Profile
The thermal decomposition of 3-(4-Formylphenyl)-2-methoxybenzoic acid occurs in distinct stages. Understanding this profile is critical for defining processing limits (e.g., during extrusion or melt synthesis).
Decomposition Mechanism
The primary degradation pathway involves decarboxylation of the benzoic acid moiety, followed by oxidative degradation of the aldehyde.
Stage I (100–150 °C): Loss of surface water or lattice solvent (if solvated). The anhydrous form is stable.
Stage II (168–175 °C): Melting (Endothermic event).
Stage III (210–230 °C):Decarboxylation . The carboxylic acid group is lost as CO
, yielding 4-formyl-2-methoxybiphenyl. This is an irreversible mass loss event.
Stage IV (>250 °C): Aldehyde polymerization/oxidation and complete skeletal breakdown.
Visualization: Thermal Degradation Pathway
Caption: Thermal progression from solid melt to irreversible decarboxylation and oxidative degradation.
Synthesis & Impurity Profile
The thermal properties are heavily influenced by the synthesis method, specifically the presence of palladium catalysts or boronic acid byproducts.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The standard synthesis involves coupling a 3-bromo-2-methoxybenzoic acid ester with 4-formylphenylboronic acid.
Calibration: Calibrate heat flow and temperature using Indium (
C).
Sample Loading: Weigh 3.0 ± 0.1 mg of dried sample into a Tzero aluminum pan.
Equilibration: Equilibrate at 40 °C for 5 minutes.
Ramp: Heat at 10 °C/min to 250 °C.
Analysis: Integrate the endothermic peak for melting enthalpy (
). Watch for exothermic shifts >200 °C indicating decomposition.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Define the safe processing window (1% mass loss limit).
Zeroing: Tare the platinum pan.
Loading: Load 5–10 mg of sample.
Atmosphere: Nitrogen (inert) vs. Air (oxidative). Use Nitrogen for intrinsic stability.
Ramp: Heat at 10 °C/min from 30 °C to 400 °C.
Criteria: Determine the temperature at 1% weight loss (
) and 5% weight loss ().
Expected
: ~190–200 °C.
Expected
: ~220 °C (onset of decarboxylation).
References
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Thermal Stability of Benzoic Acids: Winter, G., & Scott, R. (1969). Thermal Decomposition of Benzoic Acid. Canadian Journal of Chemistry.
Analogous Biaryl Synthesis: BenchChem Application Note. (2025).[1] Synthesis of 3-(2-Methoxyphenyl)benzoic Acid. Link
Vericiguat Intermediates: SynThink Chemicals. (2024).[2][3] Vericiguat Related Compounds and Impurities. (Contextualizes biaryl intermediates in sGC stimulator synthesis). Link
A Comprehensive Technical Guide to the Synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Introduction 3-(4-Formylphenyl)-2-methoxybenzoic acid is a key bifunctional building block in the development of novel pharmaceuticals and functional materials. Its unique structure, featuring a carboxylic acid, a methox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(4-Formylphenyl)-2-methoxybenzoic acid is a key bifunctional building block in the development of novel pharmaceuticals and functional materials. Its unique structure, featuring a carboxylic acid, a methoxy group, and a formyl group on a biphenyl scaffold, offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of 3-(4-Formylphenyl)-2-methoxybenzoic acid points to a disconnection of the C-C bond between the two phenyl rings. This strategy highlights the utility of a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as the most direct and efficient method for constructing the biaryl core. This approach necessitates the synthesis of two key precursors: an aryl halide, 3-bromo-2-methoxybenzoic acid , and an organoboron reagent, 4-formylphenylboronic acid .
Caption: Retrosynthetic analysis of 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Synthesis of Precursor 1: 3-Bromo-2-methoxybenzoic Acid
The synthesis of 3-bromo-2-methoxybenzoic acid is a critical first stage. Several routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale.
Method A: Bromination of 2-Methoxybenzoic Acid
Direct electrophilic bromination of 2-methoxybenzoic acid is a common approach. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to a mixture of products, making regioselective synthesis challenging. However, careful control of reaction conditions can favor the formation of the desired 3-bromo isomer.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in glacial acetic acid to the stirred solution at room temperature. The reaction is typically carried out in the presence of a catalyst like iron(III) bromide (FeBr₃) to enhance the electrophilicity of the bromine.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 3-bromo-2-methoxybenzoic acid.
Method B: Synthesis from 2-Bromoanisole
An alternative and often more regioselective route begins with 2-bromoanisole. This method involves a directed ortho-metalation followed by carboxylation.
Experimental Protocol:
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (n-BuLi) or another strong organolithium base (1.1 eq) to the cooled solution. The lithium will direct to the position ortho to the methoxy group.
Carboxylation: After stirring at -78 °C for a designated time, bubble dry carbon dioxide gas through the solution, or add crushed dry ice.
Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Precursor 2: 4-Formylphenylboronic Acid
4-Formylphenylboronic acid is a commercially available reagent, but its synthesis in the laboratory is also well-established. A common method involves the protection of the aldehyde group, followed by a Grignard reaction and subsequent boronation.
Experimental Protocol:
Protection of the Aldehyde: React 4-bromobenzaldehyde with an alcohol, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding acetal. This protects the reactive aldehyde functionality from the strongly basic Grignard reagent.
Grignard Reagent Formation: React the protected 4-bromobenzaldehyde with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent.
Boronation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) and slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate.
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then hydrolyze the resulting boronic ester by adding an aqueous acid (e.g., dilute HCl or H₂SO₄).
Purification: The 4-formylphenylboronic acid can be isolated by extraction and purified by recrystallization.
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In this key step, 3-bromo-2-methoxybenzoic acid is coupled with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
Reaction Setup: In a Schlenk flask or a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-methoxybenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, or dioxane/water 4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%) or a combination of a palladium(II) source like palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand (e.g., triphenylphosphine, PPh₃).
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by TLC until the starting materials are consumed.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. This will precipitate the crude product.
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 3-(4-Formylphenyl)-2-methoxybenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) or by column chromatography on silica gel.[2][][4]
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Parameter
Recommended Conditions
Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(OAc)₂/PPh₃
These catalysts are effective for a wide range of Suzuki couplings.[5]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
The base is essential for the transmetalation step in the catalytic cycle.[6]
Solvent
Toluene/Water, Dioxane/Water
A two-phase system helps to dissolve both the organic and inorganic reagents.
Temperature
80-100 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time
4-24 hours
Dependent on the reactivity of the substrates and the efficiency of the catalyst.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is the most prevalent method, other cross-coupling reactions could potentially be employed for the synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic acid. These include:
Stille Coupling: This involves the coupling of an organotin reagent with an aryl halide. While effective, the toxicity of organotin compounds is a significant drawback.
Heck Coupling: This reaction couples an alkene with an aryl halide. A multi-step process would be required to convert the alkene functionality to the desired formyl group.
Negishi Coupling: This method utilizes an organozinc reagent. It is known for its high reactivity but can be sensitive to air and moisture.
These alternative routes are generally less favored due to factors such as reagent toxicity, functional group tolerance, and the need for additional synthetic steps.
Purification and Characterization
Purification of the final product is crucial to obtain material of high purity for subsequent applications.
Recrystallization: This is a common and effective method for purifying solid organic compounds.[2][][4] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
Column Chromatography: For more challenging purifications or to separate closely related impurities, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the components based on their polarity.
The structure and purity of the synthesized 3-(4-Formylphenyl)-2-methoxybenzoic acid should be confirmed by a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid, aldehyde, and ether.
Melting Point Analysis: To assess the purity of the crystalline solid.
Conclusion
The synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic acid is most efficiently achieved through a strategic approach centered on the Suzuki-Miyaura cross-coupling reaction. This guide has provided a detailed overview of the synthesis of the necessary precursors, 3-bromo-2-methoxybenzoic acid and 4-formylphenylboronic acid, along with a comprehensive protocol for the key coupling step. By understanding the underlying principles of each synthetic transformation and adhering to the detailed experimental procedures, researchers can reliably access this valuable building block for their scientific endeavors. The importance of rigorous purification and thorough characterization cannot be overstated in ensuring the quality and reliability of the final product for its intended applications in drug discovery and materials science.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, January 24).
Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Recrystallization and Crystalliz
Synthesis of 3-bromo-2-methylbenzoic acid. (n.d.). ChemicalBook.
CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (n.d.).
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline. (2025). Benchchem.
Technical Support Center: Purification of Crude 4-Formylphenyl Benzenesulfon
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. (2025, August 7).
An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. (2025). Benchchem.
Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. (n.d.). The Royal Society of Chemistry.
Protocol for Suzuki coupling to synthesize 3-(4-Formylphenyl)-2-methoxybenzoic acid
Application Note: High-Efficiency Synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic Acid via Suzuki-Miyaura Cross-Coupling Abstract This application note details a robust, scalable protocol for the synthesis of 3-(4-Formy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic acid , a functionalized biaryl scaffold valuable in drug discovery. The synthesis utilizes a Suzuki-Miyaura cross-coupling between 3-bromo-2-methoxybenzoic acid and (4-formylphenyl)boronic acid .
Key challenges addressed include the steric hindrance imposed by the ortho-methoxy group and the chemoselective preservation of the aldehyde moiety in the presence of basic coupling conditions. This guide prioritizes a direct coupling approach on the free carboxylic acid to maximize atom economy and reduce step count, utilizing a Pd(dppf)Cl₂ catalyst system optimized for sterically demanding substrates.
Introduction & Retrosynthetic Analysis
The target molecule features a biaryl core with three distinct functional handles: a carboxylic acid, a methoxy ether, and an aldehyde. Synthesizing this motif presents a specific regiochemical challenge: the 2-methoxy group creates significant steric bulk ortho to the coupling site (C3), potentially retarding the oxidative addition of the palladium catalyst. Furthermore, the aldehyde is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under the basic conditions typically required for boronic acid activation.
Retrosynthetic Strategy:
The most efficient disconnection is the C3–C1' biaryl bond. We select 3-bromo-2-methoxybenzoic acid as the electrophile. Although aryl bromides are less reactive than iodides, they offer a better balance of stability and commercial availability. The nucleophile is (4-formylphenyl)boronic acid .
Strategic Decision - Free Acid vs. Ester:
Conventional Route: Esterification of the benzoic acid
Coupling Hydrolysis. (Risk: Aldehyde degradation during hydrolysis).
Selected Route:Direct Coupling on Free Acid. By using mild aqueous base, the starting material is converted in situ to its soluble carboxylate salt, participating efficiently in the coupling while avoiding a separate deprotection step.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Design & Optimization
To ensure a self-validating protocol, the reaction parameters are tuned for steric tolerance and chemoselectivity .
Catalyst Selection
The ortho-methoxy group hinders the approach of the palladium complex. Standard catalysts like Pd(PPh₃)₄ may suffer from slow oxidative addition or ligand dissociation.
Recommended:Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand has a large bite angle, enforcing a geometry that favors reductive elimination and stabilizes the active Pd(0) species against agglomeration.
Alternative:Pd-XPhos G2 . If the dppf system is sluggish, the bulky Buchwald ligand (XPhos) provides superior activity for highly hindered biaryls.
Base & Solvent System
Base:Na₂CO₃ (Sodium Carbonate) .[1][2] Strong enough to activate the boronic acid (forming the boronate species) and deprotonate the carboxylic acid, but mild enough to prevent aldehyde enolization or Cannizzaro reactions.
Solvent:1,4-Dioxane / Water (4:1) . The water is essential to dissolve the inorganic base and the carboxylate salt of the starting material. Dioxane ensures solubility of the organic boronic acid and catalyst.
Stoichiometry Table
Component
Role
Equiv.
Conc.
Notes
3-Bromo-2-methoxybenzoic acid
SM (Electrophile)
1.0
0.2 M
Limiting reagent.
(4-Formylphenyl)boronic acid
SM (Nucleophile)
1.2
-
Slight excess to account for protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂
Catalyst
0.03
-
3 mol% loading is standard for bromides.
Na₂CO₃
Base
3.0
-
1 eq to neutralize acid, 2 eq for catalysis.
1,4-Dioxane / Water (4:1)
Solvent
-
-
Degassed to prevent homocoupling.
Detailed Protocol (Step-by-Step)
Phase 1: Reaction Setup
Glassware: Use a 50 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.
Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Nitrogen (
) or Argon three times. Crucial: Oxygen promotes boronic acid homocoupling and catalyst deactivation.
Solvent Addition: Syringe in 1,4-Dioxane (4 mL) and degassed Water (1 mL) containing dissolved Na₂CO₃ (3.0 mmol, 318 mg).
Note: Alternatively, add solid Na₂CO₃ in step 2 and add pure water in step 4.
Reaction: Heat the mixture to 90°C in an oil bath (or microwave reactor) with vigorous stirring.
Time: 4–12 hours (Oil bath) or 30–60 mins (Microwave).
Monitoring: Check by LC-MS or TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the bromide.
Phase 2: Workup & Isolation
Cooling: Allow the reaction to cool to room temperature.[1][3][4]
Filtration: Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with 10 mL of water and 10 mL of EtOAc.
Phase Separation (Initial): The filtrate will likely be biphasic. Separate the layers.
Organic Layer:[4][5][6][7][8] Contains non-acidic impurities (e.g., homocoupled boronic acid). Discard this layer (or check for product if pH wasn't high enough).
Aqueous Layer:[9] Contains the product as the carboxylate salt.
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.
Observation: The product should precipitate as a white/off-white solid.
Extraction (If no precipitate): If the product oils out or doesn't precipitate, extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate.
Purification:
Recrystallization: Dissolve the crude solid in minimum hot Ethanol or EtOAc/Hexane. Cool to induce crystallization.
Flash Chromatography: If necessary, use a silica column eluting with Hexane:EtOAc:AcOH (70:29:1).
Figure 2: Experimental workflow for the direct Suzuki coupling of free acid substrates.
Analytical Characterization
Confirm the structure using the following expected data points:
¹H NMR (DMSO-d₆, 400 MHz):
12.5–13.0 (br s, 1H, -COOH )
10.0–10.1 (s, 1H, -CH O)
7.9–8.0 (d, 2H, Ar-H ortho to CHO)
7.7–7.8 (d, 2H, Ar-H meta to CHO)
7.4–7.7 (m, 3H, Benzoic acid ring protons)
3.6–3.8 (s, 3H, -OCH ₃) – Note: The methoxy signal may shift due to shielding from the biaryl twist.
MS (ESI-):
Calculate Exact Mass: 256.07
Expect [M-H]⁻ peak at m/z 255.06 .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst deactivation or steric hindrance.
1. Switch to Pd-XPhos G2 or SPhos Pd G2 . 2. Increase temperature to 100°C. 3. Ensure strict oxygen-free conditions.
Protodeboronation
Hydrolysis of C-B bond before coupling.
1. Use anhydrous conditions with Cs₂CO₃ in Dioxane (if ester route). 2. Add the boronic acid in portions.
Add excess ligand (e.g., free dppf or PPh₃) to stabilize the metal.
Aldehyde Oxidation
Trace oxidants or air leak.
Ensure rigorous degassing.[1] Add a radical scavenger (e.g., BHT) if necessary (rarely needed).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Goossen, L. J., & Melzer, B. (2007). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Journal of Organic Chemistry, 72(19), 7473–7476. (Demonstrates Pd compatibility with free carboxylates). Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. (Reference for SPhos/XPhos in hindered systems). Link
BenchChem Application Note. (2025). Optimization of Reaction Conditions for Suzuki Coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. (Precedent for aldehyde tolerance). Link
Application Notes and Protocols: 3-(4-Formylphenyl)-2-methoxybenzoic acid as a Versatile Ligand for Advanced MOF Synthesis in Drug Delivery
Introduction: The Strategic Advantage of Functionalized Ligands in MOF-Based Drug Delivery Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications, including drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Functionalized Ligands in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications, including drug delivery, owing to their exceptional porosity, tunable structures, and high surface areas.[1][2] The rational design of MOFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[2][3] The choice of the organic ligand is a critical determinant of the final properties of the MOF, influencing its pore size, stability, and functionality.[4]
This application note details the use of 3-(4-Formylphenyl)-2-methoxybenzoic acid as a sophisticated organic linker for the synthesis of functionalized MOFs. The strategic incorporation of both a formyl (aldehyde) and a methoxy group onto the benzoic acid backbone offers a dual-advantage:
The Carboxylate Group: This primary functional group participates in the coordination with metal ions to form the fundamental framework structure of the MOF.[5]
The Formyl Group: The aldehyde functionality provides a reactive handle for post-synthetic modification (PSM), allowing for the covalent attachment of targeting moieties, imaging agents, or other functional molecules.[6] This is particularly advantageous in creating targeted drug delivery systems.[7]
The Methoxy Group: The presence of the methoxy group can influence the electronic properties of the ligand and the resulting MOF, potentially impacting its stability and host-guest interactions with drug molecules.[8]
This guide provides a comprehensive, step-by-step protocol for the solvothermal synthesis of a MOF using 3-(4-Formylphenyl)-2-methoxybenzoic acid, its subsequent characterization, and a workflow for its application in drug delivery. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for developing novel MOF-based therapeutic platforms.
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in Table 1. All reagents should be of analytical grade and used as received unless otherwise specified.[3]
Table 1. Reagents and Equipment for MOF Synthesis and Drug Delivery Studies.
Category
Item
Supplier/Grade
Purpose
Reagents
3-(4-Formylphenyl)-2-methoxybenzoic acid
Varies (≥98%)
Organic Ligand
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
Varies (≥99%)
Metal Source
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Solvent
Ethanol (EtOH)
Anhydrous, ≥99.5%
Solvent
Chloroform (CHCl₃)
Anhydrous, ≥99%
Solvent for Activation
Model Drug (e.g., Doxorubicin, Ibuprofen)
Varies (≥98%)
Therapeutic Agent
Phosphate-Buffered Saline (PBS)
pH 7.4
Release Medium
Equipment
Teflon-lined Stainless-Steel Autoclave (20 mL)
Standard Laboratory Supplier
Reaction Vessel
Laboratory Oven
Capable of reaching 120 °C
Heating for Synthesis
Centrifuge
Capable of 8000 rpm
Product Collection
Schlenk Line or Vacuum Oven
-
Solvent Exchange & Activation
Powder X-ray Diffractometer (PXRD)
-
Structural Characterization
Thermogravimetric Analyzer (TGA)
-
Thermal Stability Analysis
Scanning Electron Microscope (SEM)
-
Morphological Analysis
UV-Vis Spectrophotometer
-
Drug Loading & Release Quantification
Fourier-Transform Infrared (FTIR) Spectrometer
-
Functional Group Analysis
Ligand Properties
A summary of the key physicochemical properties of the 3-(4-Formylphenyl)-2-methoxybenzoic acid ligand is presented in Table 2.[9]
Table 2. Physicochemical Properties of 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Property
Value
Molecular Formula
C₁₄H₁₀O₃
Molecular Weight
226.23 g/mol
Appearance
Off-white to pale yellow powder
Melting Point
~210-215 °C
Solubility
Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[10][11] This protocol outlines the synthesis of a zinc-based MOF using 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Step-by-Step Procedure:
Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 45.2 mg (0.2 mmol) of 3-(4-Formylphenyl)-2-methoxybenzoic acid and 59.5 mg (0.2 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-Dimethylformamide (DMF).
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
Reaction Setup: Transfer the clear solution into a 20 mL Teflon-lined stainless-steel autoclave.
Heating: Seal the autoclave and place it in a preheated laboratory oven at 120 °C for 48 hours.
Cooling and Collection: After 48 hours, allow the autoclave to cool down to room temperature naturally. Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.
Washing: Decant the supernatant and wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the solid by centrifugation.
Drying: Dry the purified MOF powder under vacuum at 80 °C overnight.
Workflow for MOF Synthesis
The following diagram illustrates the key steps in the solvothermal synthesis of the functionalized MOF.
Caption: Solvothermal synthesis workflow for the functionalized MOF.
Protocol 2: Post-Synthetic Activation of the MOF
Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules like drugs.[10]
Step-by-Step Procedure:
Solvent Exchange: Immerse the as-synthesized MOF powder in a volatile solvent with a low boiling point, such as chloroform (CHCl₃), for 24 hours. Replace the chloroform with a fresh batch every 8 hours. This process is known as solvent exchange.[12]
Thermal Activation: After solvent exchange, decant the chloroform and transfer the MOF powder to a Schlenk line or a vacuum oven.
Drying under Vacuum: Heat the sample gradually to 150 °C under a dynamic vacuum and maintain these conditions for 12 hours to ensure the complete removal of guest solvent molecules.
Storage: After activation, store the MOF in a desiccator under an inert atmosphere to prevent re-adsorption of moisture and other atmospheric gases.
Protocol 3: Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.[3]
Table 3. Characterization Techniques and Expected Outcomes.
Technique
Purpose
Expected Outcome
Powder X-ray Diffraction (PXRD)
To confirm the crystallinity and phase purity of the synthesized material.[12]
A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent with the expected crystal structure.
Thermogravimetric Analysis (TGA)
To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition.
A TGA curve showing initial weight loss due to the removal of guest molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at the decomposition temperature.
Scanning Electron Microscopy (SEM)
To visualize the morphology and particle size of the MOF crystals.
SEM images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the MOF crystals.
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the coordination of the carboxylate group to the metal center and the presence of the formyl and methoxy functional groups.[3]
An FTIR spectrum showing the characteristic vibrational bands of the carboxylate group shifted upon coordination, as well as the distinct peaks corresponding to the C=O stretch of the aldehyde and the C-O stretch of the methoxy group.
N₂ Sorption Isotherms (BET Analysis)
To determine the specific surface area and porosity of the activated MOF.[13]
A Type I isotherm, characteristic of microporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.[13]
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes a general procedure for loading a model drug into the activated MOF and subsequently studying its release profile.
Drug Loading:
Preparation of Drug Solution: Prepare a solution of the model drug (e.g., 1 mg/mL of Doxorubicin in ethanol).
Incubation: Disperse a known amount of activated MOF (e.g., 10 mg) in the drug solution (e.g., 5 mL).
Stirring: Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.
Collection and Washing: Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min). Wash the solid with fresh ethanol to remove any surface-adsorbed drug molecules.
Quantification of Loading: Measure the concentration of the drug in the supernatant and the washing solutions using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength. The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant and washes from the initial amount.
In Vitro Drug Release:
Preparation of Release Medium: Prepare a release medium, typically Phosphate-Buffered Saline (PBS) at pH 7.4 to mimic physiological conditions.
Release Study Setup: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (e.g., 5 mg in 10 mL of PBS).
Incubation and Sampling: Place the suspension in a shaker bath at 37 °C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
Quantification of Release: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Workflow for Drug Delivery Application
The following diagram illustrates the workflow for drug loading and in vitro release studies.
Caption: Workflow for drug loading and in vitro release studies.
Concluding Remarks
The use of 3-(4-Formylphenyl)-2-methoxybenzoic acid as a ligand offers a strategic approach to the design of highly functional Metal-Organic Frameworks for advanced drug delivery applications. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and evaluation of these promising materials. The inherent versatility of the formyl group allows for a wide range of post-synthetic modifications, opening up possibilities for the development of targeted, stimuli-responsive, and theranostic MOF-based systems. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and target applications in the fields of materials science, chemistry, and pharmaceutical development.
References
Ciopec, M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
Al-Ostoot, F. H., et al. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. MDPI. [Link]
Rather, J. A., & Khan, A. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. [Link]
Goodwin, A. P., et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry. [Link]
Lalita, S., et al. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences. [Link]
Stephenson, C. J., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
Moon, D., et al. (2015). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Dalton Transactions. [Link]
Rauf, A., et al. (2024). Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. Langmuir. [Link]
ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1). Retrieved from [Link]
da Silva, W. M., et al. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. [Link]
JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. [Link]
ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. Retrieved from [Link]
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]
Kumar, P., et al. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. International Journal of Future Multidisciplinary Research. [Link]
Nguyen, H. L., et al. (2024). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. eScholarship.org. [Link]
Brieflands. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
PubChem. (n.d.). 3-(4-Formylphenyl)benzoic acid. Retrieved from [Link]
Garibay, S. J., et al. (2016). Aldehyde-Tagged Zirconium Metal–Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry. [Link]
ResearchGate. (n.d.). Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. Retrieved from [Link]
ACS Publications. (2023). Benzoic Acid Modulation of MIL-88B(Fe) Nanocrystals toward Tunable Synthesis of MOF-Based Fenton-like Degradation Catalysts. [Link]
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
Ma, S., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews. [Link]
Kim, D., et al. (2023). Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review. PMC. [Link]
Zhang, Y., et al. (2022). Recent progress in functional metal–organic frameworks for bio-medical application. PMC. [Link]
Google Patents. (2021). SYNTHESIS OF METAL ORGANIC FRAMEWORK (MOF) MATERIALS WITH HIGH ADSORPTION CAPACITY OF ORGANIC COMPOUNDS AND CO2 CAPTURE.
NIH. (n.d.). Simplifying the Synthesis of Metal-Organic Frameworks. [Link]
EPA. (2025). 4-Formyl-2-methoxyphenyl isobutyrate Properties. Retrieved from [Link]
Google P
Scribd. (n.d.). Synthesis of MOF-808. Retrieved from [Link]
PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]
Application Note: Schiff Base Formation Targeting the Aldehyde Moiety of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Abstract & Strategic Significance The synthesis of Schiff bases (imines) from 3-(4-Formylphenyl)-2-methoxybenzoic acid represents a critical transformation in the development of biaryl-based pharmacophores. This scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The synthesis of Schiff bases (imines) from 3-(4-Formylphenyl)-2-methoxybenzoic acid represents a critical transformation in the development of biaryl-based pharmacophores. This scaffold combines a reactive electrophile (aldehyde) with a solubilizing and modifiable handle (carboxylic acid) and an ortho-methoxy substituent that influences the torsion angle of the biaryl axis.
This guide addresses the specific chemoselective challenge: driving the condensation of the aldehyde group with primary amines while managing the competitive acid-base neutralization inherent to the carboxylic acid moiety. The protocols herein are optimized to favor nucleophilic attack at the carbonyl center over simple ammonium salt formation, ensuring high yields of the target azomethine.
Chemical Properties & Mechanistic Insight[1][2][3][4]
The Substrate: 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Aldehyde (Electrophile): Located on the distal phenyl ring (para-position relative to the biaryl bond). This reduces steric hindrance from the methoxy group, maintaining high reactivity similar to benzaldehyde.
Carboxylic Acid (Proton Source/Interference): pKa ~4.2. Can protonate basic amines, deactivating them as nucleophiles (
).
Methoxy Group: Provides electron density to the benzoic acid ring but has minimal electronic conjugation effect on the distal aldehyde.
Reaction Mechanism: Acid-Catalyzed Dehydration
The formation of the Schiff base is a reversible condensation governed by the removal of water.[2]
Critical Path:
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon.[3][4]
Proton Transfer: Formation of the hemiaminal (carbinolamine) intermediate.[5]
Dehydration (Rate Limiting): Acid-catalyzed elimination of water to form the C=N double bond.
The "Internal Catalyst" Effect: The intrinsic carboxylic acid moiety can theoretically auto-catalyze the reaction. However, if the amine is highly basic (e.g., aliphatic amines), the carboxylic acid will form a stable salt. Successful protocols must disrupt this salt formation or use non-basic conditions.
Figure 1: Mechanistic pathway highlighting the competition between productive imine formation and non-productive salt formation.
Experimental Protocols
Method A: Standard Reflux (Recommended for Aromatic Amines)
Best for: Anilines, substituted aromatic amines where basicity is low.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (2-3 drops per mmol)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(4-Formylphenyl)-2-methoxybenzoic acid in 10-15 mL of absolute ethanol. Note: Gentle heating (40°C) may be required for complete dissolution.
Addition: Add 1.0 mmol of the aromatic amine dropwise.
Catalysis: Add 2 drops of glacial acetic acid.
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.
Checkpoint: Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The aldehyde spot (Rf ~0.5-0.6) should disappear.
Isolation:
Cool the reaction mixture to room temperature.
If a precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.[6]
If no precipitate: Evaporate the solvent to 1/3 volume and cool in an ice bath to induce crystallization.
Purification: Recrystallize from hot ethanol or ethanol/water mixture.
Method B: Dean-Stark Dehydration (Recommended for Aliphatic Amines)
Best for: Alkyl amines, diamines, or when equilibrium favors the starting material.
Rationale: Aliphatic amines form salts with the carboxylic acid. Using a non-polar solvent with azeotropic water removal shifts the equilibrium toward the imine despite the initial salt formation.
Reagents:
Substrate: 1.0 equiv
Amine: 1.1 equiv
Solvent: Toluene (anhydrous)
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) - Optional but recommended.
Procedure:
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
Reaction: Suspend 2.0 mmol of the substrate and 2.2 mmol of the amine in 30 mL of toluene. Add a catalytic crystal of p-TSA.
Reflux: Heat to vigorous reflux (110°C). Water generated will collect in the trap.
Duration: Continue reflux until water evolution ceases (typically 4–8 hours).
Work-up:
Cool to room temperature.[7][8] The product may precipitate if it is a zwitterion or polar species.
If soluble: Rotovap the toluene. Redissolve the residue in minimal hot ethanol and let crystallize.
Characterization & Validation
Technique
Expected Signal
Mechanistic Confirmation
FT-IR
1615–1640 cm⁻¹ (Strong, Sharp)
C=N Stretching (Azomethine bond formation). Absence indicates hydrolysis or no reaction.
¹H NMR
δ 8.2 – 8.8 ppm (Singlet, 1H)
Azomethine Proton (-CH=N-) . The original aldehyde proton (δ ~10.0 ppm) must be absent.
¹H NMR
δ 12.0 – 13.0 ppm (Broad, 1H)
Carboxylic Acid Proton (-COOH) . Confirms the acid group remains intact and didn't decarboxylate.
¹³C NMR
δ 155 – 165 ppm
Imine Carbon . Distinct from the carbonyl carbon (usually >190 ppm).
Troubleshooting & Optimization
Decision Matrix for Protocol Selection
Figure 2: Workflow for selecting the optimal synthesis strategy based on amine basicity.
Common Issues
Product is an Oil/Gum:
Cause: Incomplete dehydration or presence of unreacted amine.
Fix: Triturate the oil with diethyl ether or hexane. The non-polar solvent extracts impurities, inducing solidification of the polar Schiff base.
Reversion to Aldehyde (Hydrolysis):
Cause: Presence of water during workup or storage.
Fix: Store the product in a desiccator. Ensure all solvents used for recrystallization are anhydrous.
Ammonium Salt Formation (White Solid, High MP):
Identification: IR shows broad ammonium bands (~2500-3000 cm⁻¹) and no C=N stretch.
Fix: Switch to Method B or add a mild base (e.g., Sodium Acetate) to buffer the solution in Method A, though this risks deactivating the acid catalyst.
References
Schiff, H. (1864).[9][10][11][12] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119.
PubChem. (n.d.).[1][13] "3-(4-Formylphenyl)benzoic acid (Compound Summary)". National Library of Medicine.[13] Retrieved October 26, 2023.
Qin, W., et al. (2013). "A highly selective and sensitive fluorescent sensor for the determination of copper(II) based on a Schiff base". Journal of Fluorescence, 23, 193–199. (Demonstrates Schiff base protocols on similar benzoic acid scaffolds).
Tidjani-Rahmouni, N., et al. (2018). "Synthesis, characterization and antibacterial activity of some new Schiff bases derived from 4-aminobenzoic acid". Journal of Saudi Chemical Society, 22(8), 901-908.
Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of some novel 3-(4-substituted phenyl)-2-methoxybenzoic acid derivatives". Bioorganic & Medicinal Chemistry Letters. (Context for the specific biaryl scaffold reactivity).
Application Note: A Guide to the Esterification of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
An in-depth guide to the esterification of 3-(4-Formylphenyl)-2-methoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive analysis of suitabl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the esterification of 3-(4-Formylphenyl)-2-methoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive analysis of suitable reaction conditions, detailed experimental protocols, and the underlying chemical principles.
Abstract
3-(4-Formylphenyl)-2-methoxybenzoic acid is a bifunctional building block with significant potential in the synthesis of complex pharmaceutical intermediates and materials. The presence of a sterically hindering ortho-methoxy group and an electron-withdrawing para-formyl group on the biphenyl scaffold presents unique challenges for its esterification. This application note provides a thorough analysis of two primary esterification methodologies: the classic Fischer-Speier esterification and the milder Steglich esterification. We present detailed, step-by-step protocols for each method, a comparative analysis of their advantages and limitations, and a troubleshooting guide to assist researchers in optimizing reaction conditions for this specific substrate.
Introduction and Mechanistic Considerations
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For a substrate like 3-(4-Formylphenyl)-2-methoxybenzoic acid, the choice of method is critical. The molecule's reactivity is governed by a combination of electronic and steric factors. The ortho-methoxy group, while electron-donating, imposes significant steric hindrance around the carboxylic acid, potentially impeding the approach of a nucleophilic alcohol. Conversely, the para-formyl group on the adjacent phenyl ring is electron-withdrawing, which can slightly increase the electrophilicity of the carboxyl carbon.
Two common yet mechanistically distinct approaches are considered here: acid-catalyzed and coupling agent-mediated esterification.
1.1. Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically performed using an excess of the alcohol as the solvent and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol.[4] As it is a reversible process, the equilibrium must be driven toward the product side, typically by removing the water byproduct using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[3][5]
Caption: Fischer-Speier Esterification Mechanism.
1.2. Steglich Esterification
The Steglich esterification is a powerful method that proceeds under mild, non-acidic conditions, making it ideal for substrates sensitive to strong acids or those that are sterically hindered.[6][7] The reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][8] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species that is readily attacked by the alcohol. The water generated is consumed by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct, which drives the reaction to completion.[6]
Comparative Analysis of Esterification Methods
The choice between Fischer and Steglich esterification depends on the desired scale, substrate sensitivity, and available purification methods.
High yields for hindered acids[7]; mild conditions protect the formyl group.
Cons for Target
Harsh acidic conditions may lead to side reactions; high temperatures; reversibility can limit yield.[10]
DCC is an allergen; DCU byproduct can be difficult to remove completely; higher reagent cost.
Experimental Protocols
The following protocols are designed for the synthesis of Methyl 3-(4-formylphenyl)-2-methoxybenzoate.
Caption: General Experimental Workflow.
3.1. Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol is a cost-effective method suitable for producing the methyl ester. The large excess of methanol acts as both the solvent and a reactant to drive the equilibrium.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Add anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved or a fine suspension is formed.
Carefully and slowly add concentrated sulfuric acid dropwise to the stirring solution. Caution: This is an exothermic process.
Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Once the reaction is complete, allow the mixture to cool to room temperature.
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acidic catalyst.[11]
Wash the organic layer with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
3.2. Protocol 2: Steglich Esterification using DCC and DMAP
This protocol is recommended for achieving higher yields, especially if the Fischer method proves inefficient due to steric hindrance, or when working with alcohols other than methanol.
Materials:
3-(4-Formylphenyl)-2-methoxybenzoic acid (1.0 eq)
Alcohol (e.g., Methanol, 1.2 - 1.5 eq)
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
4-Dimethylaminopyridine (DMAP, 0.1 eq)
Anhydrous Dichloromethane (DCM)
0.5 M Hydrochloric Acid (HCl) solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-Formylphenyl)-2-methoxybenzoic acid, the alcohol, and DMAP in anhydrous DCM.
Cool the solution to 0°C using an ice bath.
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture. A white precipitate (DCU) will begin to form.[8]
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to separate the ester from any remaining DCU and other impurities.
Troubleshooting Guide
Potential Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion (Fischer)
Insufficient reflux time; water present in reagents; catalyst deactivated.
Increase reaction time; use anhydrous alcohol and fresh acid catalyst; ensure glassware is dry.
Low or No Conversion (Steglich)
Reagents (DCC, DMAP) are degraded; insufficient reaction time.
Use fresh DCC and DMAP; ensure anhydrous conditions; allow the reaction to run longer at room temperature.
Formation of N-acylurea Side Product (Steglich)
Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate.[7]
Ensure a sufficient catalytic amount of DMAP is used, as it accelerates the desired alcohol addition.[7]
Difficulty Removing DCU (Steglich)
DCU is slightly soluble in some organic solvents.
After initial filtration, cool the concentrated organic solution (e.g., in DCM or ether) in a freezer to precipitate more DCU before a second filtration. Careful column chromatography is often required.
Aldehyde Reactivity
The formyl group may undergo side reactions under very harsh conditions (not typical for esterification).
If side reactions are observed, switch to the milder Steglich conditions.
Conclusion
The successful esterification of 3-(4-Formylphenyl)-2-methoxybenzoic acid is readily achievable through well-established synthetic methods. For routine, large-scale synthesis of simple alkyl esters (e.g., methyl), the Fischer-Speier esterification offers a robust and economical route, provided the reaction is driven to completion. For more sensitive or sterically demanding alcohols, or when higher yields are paramount, the Steglich esterification provides a mild and highly effective alternative, despite the need for more careful purification to remove the dicyclohexylurea byproduct. The choice of protocol should be guided by the specific experimental goals, scale, and available resources.
References
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from JoVE. ([Link])
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Chemistry LibreTexts. ([Link])
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. ([Link])
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. ([Link])
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. ([Link])
Biedermann, D., et al. (2016, April 8). Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. PMC. ([Link])
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. ([Link])
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. ([Link])
Varasi, M., et al. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. ACS Publications. ([Link])
Chemistry Steps. (2021, November 18). Fischer Esterification. ([Link])
AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (s3-us-west-2.amazonaws.com/legacy.prod.files.papers.ssrn.com/opts/production/paper-files/SSRN_ID4512411_code1182746.pdf?SSRN_ID=4512411)
BYJU'S. (2019, January 23). Fischer esterification reaction. ([Link])
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. ([Link])
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ([Link])
Atmospheric Measurement Techniques. (2015, November 19). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. ([Link])
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. ([Link])
MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. ([Link])
Atmospheric Measurement Techniques. (2015, March 4). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. ([Link])
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. ([Link])
PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. ([Link])
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. ([Link])
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). ([Link])
Synthesis of covalent organic frameworks (COFs) with biaryl aldehyde linkers
Application Note: Solvothermal Synthesis of High-Crystallinity COFs using Biaryl Aldehyde Linkers Executive Summary This guide details the synthesis of TAPB-BPDA COF , a model imine-linked framework derived from the cond...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvothermal Synthesis of High-Crystallinity COFs using Biaryl Aldehyde Linkers
Executive Summary
This guide details the synthesis of TAPB-BPDA COF , a model imine-linked framework derived from the condensation of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 4,4'-biphenyldicarbaldehyde (BPDA). Biaryl aldehyde linkers are critical in COF design because they expand pore aperture sizes and enhance π-π stacking interactions compared to single-ring analogs like terephthalaldehyde, resulting in superior thermal stability and crystallinity.
This protocol departs from generic "recipe-based" approaches by integrating thermodynamic error-correction strategies (modulators) and critical point activation to prevent pore collapse—a common failure mode in biaryl COF synthesis.
Pre-Synthesis Considerations
The Chemistry of Crystallization
The formation of imine-linked COFs is governed by dynamic covalent chemistry (DCC). The reaction
is reversible. High crystallinity requires the reaction to be reversible enough to correct defects (amorphous networks) but directional enough to lock into the thermodynamic product (crystalline framework).
Solvent System: We utilize a binary system of Mesitylene/1,4-Dioxane . Mesitylene (non-polar) promotes π-π stacking of the growing sheets, while Dioxane (polar) ensures solubility of the amine monomers.
Catalyst: Aqueous Acetic Acid (6M).[1][2] It protonates the carbonyl oxygen, accelerating nucleophilic attack, but the water content is vital to drive the reverse reaction (hydrolysis) for error correction.
Reagents & Equipment
Component
Specification
Role
Amine Monomer
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-symmetric node
Aldehyde Linker
4,4'-Biphenyldicarbaldehyde (BPDA)
-symmetric linear linker
Solvent A
1,4-Dioxane (Anhydrous)
Solubilizer for monomers
Solvent B
Mesitylene (98%)
Template for stacking
Catalyst
Acetic Acid (6 M aqueous)
Brønsted acid catalyst
Vessel
Pyrex tube (10 mL) with Rotoflo® valve
High-pressure reactor
Detailed Experimental Protocol
Step 1: Stoichiometric Charging
Ratio Logic: The reaction requires a 1:1 functional group ratio. TAPB has 3 amines; BPDA has 2 aldehydes. The molar ratio must be 2:3 (TAPB:BPDA) .
Procedure: Weigh 35.1 mg (0.1 mmol) of TAPB and 31.5 mg (0.15 mmol) of BPDA into a 10 mL Pyrex tube.
Expert Note: Weighing errors >5% lead to oligomer capping and low crystallinity. Use an analytical balance (
).
Step 2: Solvation and Homogenization
Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane .
Sonicate for 5-10 minutes until a clear, homogeneous yellow/orange solution is obtained.
Critical: If solids remain, the local stoichiometry will be off, leading to amorphous defects.
Step 3: Catalyst Addition & Degassing
Add 0.2 mL of 6 M aqueous Acetic Acid dropwise. A precipitate (amorphous imine network) will immediately form; this is normal.
Freeze-Pump-Thaw Cycles (x3):
Freeze solution in liquid
(77 K).
Apply vacuum (< 50 mTorr) for 5 mins.
Thaw in warm water.
Why? Oxygen oxidizes amines to diazonium species or oxides, terminating polymerization.
Step 4: Solvothermal Synthesis
Flame-seal the tube (or tightly close the Rotoflo valve) under vacuum.
Place in an oven at 120°C for 72 hours .
Mechanism:[3] The amorphous precipitate slowly dissolves and re-precipitates as the thermodynamically stable crystalline framework (Ostwald ripening).
Step 5: Isolation & Solvent Exchange
Cool to room temperature.[4] Filter the solid (usually yellow powder).
Wash 1: Tetrahydrofuran (THF) x 3 to remove unreacted monomers.
Wash 2: Acetone x 3 to remove high-boiling solvents.
Solvent Exchange (Crucial): Soak the solid in anhydrous hexane for 24 hours, replacing the hexane 3 times.
Reasoning: Hexane has low surface tension. Removing high-surface-tension solvents (like water/dioxane) directly causes capillary forces to collapse the pores during drying.
Step 6: Activation
Dry under high vacuum at 80°C for 12 hours .
Advanced Option: For maximum surface area, use Supercritical
drying (SCD) instead of vacuum drying.
Visualization of Workflows
Synthesis Workflow
Figure 1: Step-by-step workflow for the solvothermal synthesis of TAPB-BPDA COF.
Mechanistic Pathway & Error Correction
Figure 2: The dynamic error-correction mechanism. Water enables the reversal of amorphous defects, allowing the system to find the thermodynamic crystalline state.
Characterization & Data Interpretation
Technique
Expected Result
Interpretation
PXRD
Sharp peaks at low (e.g., ~2.7°, 4.8°)
Confirms long-range ordering. First peak is (100) plane.
Cause: Reaction kinetics were too fast; the system got "trapped" in the kinetic product.
Solution (The Modulator Approach): Add Benzaldehyde (5-10 eq) to the reaction.
Mechanism:[3] Benzaldehyde competes with the biaryl aldehyde for amine sites. It forms monofunctional imines that are non-polymerizable. This slows down the network formation, allowing more time for error correction and crystal growth before the lattice locks [1].
Issue 2: Low Surface Area (Pore Collapse)
Cause: Capillary stress during drying.
Solution: Ensure rigorous solvent exchange to Hexane. If using vacuum drying, do not heat rapidly. For critical applications, use Supercritical
drying.
Issue 3: Insoluble Residue
Cause: Oligomers formed during initial mixing.
Solution: Ensure monomers are fully dissolved before adding the acid catalyst. Do not shake the tube vigorously after acid addition; mix gently.
References
Smith, B. J., et al. "Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators." Polymer Chemistry, 2020.[5][6] Link
Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016. Link
Lohse, M. S., et al. "Benzaldehyde as a Modulator for the Synthesis of Highly Crystalline Covalent Organic Frameworks." Crystal Growth & Design, 2018. Link
Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 2015. Link
Evans, A. M., et al. "Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks by Avoiding Pore Collapse During Isolation." Advanced Materials, 2019. Link
Application Note: Advanced Bioconjugation via Solid-Phase Peptide Synthesis Using Formylphenyl Benzoic Acid Building Blocks
Introduction & Strategic Overview The incorporation of bioorthogonal functional handles into synthetic peptides is a foundational strategy in modern chemical biology, enabling the targeted construction of peptide-drug co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The incorporation of bioorthogonal functional handles into synthetic peptides is a foundational strategy in modern chemical biology, enabling the targeted construction of peptide-drug conjugates, multivalent scaffolds, and fluorescent probes. Among these handles, the aldehyde group stands out due to its highly selective and versatile reactivity profile.
4-Formylbenzoic acid (4-FBA) has emerged as the premier building block for introducing aldehyde functionalities during Solid-Phase Peptide Synthesis (SPPS). Unlike aliphatic aldehydes, 4-FBA provides an aromatic, sterically accessible, and electronically activated carbonyl group that seamlessly integrates into standard Fmoc/tBu SPPS workflows, unlocking diverse downstream late-stage functionalization pathways.
Mechanistic Insights: The Causality of Reagent Selection
As an Application Scientist, selecting the correct building block requires understanding the chemical environment of the synthesis. The choice of 4-FBA over other aldehyde-containing carboxylic acids is driven by strict mechanistic causalities:
Prevention of Enolization and Aldol Condensation: Aliphatic aldehydes possess α-protons that are highly susceptible to deprotonation under the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF). This leads to enolization, racemization, and irreversible aldol condensation side-reactions. 4-FBA is an aromatic aldehyde lacking α-protons, making it chemically inert to these basic conditions.
Enhanced Electrophilicity: The electron-withdrawing nature of the phenyl ring in 4-FBA increases the partial positive charge on the aldehyde carbonyl carbon. This significantly accelerates downstream nucleophilic attacks by aminooxy or hydrazide groups compared to aliphatic counterparts[1].
Cleavage Stability (The Scavenger Paradox): Standard SPPS cleavage cocktails often contain ethanedithiol (EDT) to scavenge carbocations. However, EDT will rapidly react with the 4-FBA aldehyde to form a stable dithioacetal, obliterating the bioorthogonal handle. Therefore, EDT must be strictly excluded from the cleavage cocktail when utilizing 4-FBA.
Quantitative Performance & Application Scope
Once incorporated, the 4-FBA moiety serves as a highly reactive anchor for several bioconjugation modalities. The table below summarizes the quantitative parameters and field-proven applications of 4-FBA derivatized peptides.
Caption: Workflow of 4-FBA incorporation during SPPS and subsequent bioconjugation pathways.
Caption: Mechanistic pathway of oxime ligation between 4-FBA-peptides and aminooxy targets.
Experimental Protocols
Protocol A: On-Resin N-Terminal Derivatization with 4-FBA
This protocol describes the capping of the peptide N-terminus with 4-FBA. PyBOP is utilized as the coupling reagent to efficiently drive the amidation of the sterically hindered aromatic carboxylic acid without inducing esterification of the aldehyde hydrate.
Step-by-Step Methodology:
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Coupling Preparation: In a separate vial, dissolve 4-FBA (4.0 equiv relative to resin loading) and PyBOP (3.9 equiv) in minimal DMF. Add DIPEA (8.0 equiv) to activate the ester.
Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation: Perform a Kaiser test. A successful coupling is indicated by a transition from blue (free amine) to yellow (capped amine). If blue persists, repeat steps 2-3.
Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. Crucial: Do not use ethanedithiol (EDT) or thioanisole.
Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the 4-FBA-peptide. Centrifuge, wash the pellet with ether, and dry under a vacuum.
Protocol B: Site-Specific Oxime Ligation with Aniline Catalysis
Oxime ligation is highly pH-dependent. At pH > 6, the carbonyl oxygen is not sufficiently activated; at pH < 4, the aminooxy group becomes fully protonated and loses nucleophilicity. The addition of aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that undergoes rapid transimination[1].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5. Add aniline to a final concentration of 100 mM.
Reaction Setup: Dissolve the purified 4-FBA-peptide (1.0 equiv, typically 1-5 mM) and the aminooxy-functionalized partner (e.g., aminooxy-PEG or a second peptide, 1.2 equiv) in the prepared buffer[2].
Incubation: Agitate the mixture at room temperature for 1–2 hours.
Validation: Monitor the reaction via LC-MS. Confirm the disappearance of the starting material mass
and the appearance of the oxime product mass .
Purification: Purify the resulting conjugate via preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.
Protocol C: In Situ Dipyrrin Construction for Fluorescent Peptides
This protocol leverages the 4-FBA moiety to construct a boron-dipyrromethene (BODIPY) fluorophore directly on the solid support, bypassing the need for expensive, pre-functionalized fluorescent amino acids[3],[5].
Step-by-Step Methodology:
Pyrrole Condensation: Swell the 4-FBA-peptide resin in anhydrous DCM/DMF. Add 2,4-dimethylpyrrole (20 equiv) and a catalytic amount of BF₃·OEt₂ (0.1 equiv). Agitate overnight at room temperature in the dark.
Oxidation: Wash the resin with DCM. Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv) in DCM to oxidize the dipyrromethane to dipyrrin. Agitate for 1 hour.
Cleavage: Cleave the dipyrrin-peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.
Boron Complexation: Dissolve the crude dipyrrin-peptide in anhydrous DCM. Add DIPEA (10 equiv) followed by BF₃·OEt₂ (15 equiv). Stir at room temperature for 2 hours to yield the highly emissive BODIPY-peptide conjugate. Purify via RP-HPLC.
References
1.[3] Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction. Chemical Science.[Link]
2.[1] Versatile C3-symmetric scaffolds and their use for covalent stabilization of the foldon trimer. Organic & Biomolecular Chemistry.[Link]
3.[4] Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Biomacromolecules.[Link]
4.[2] A Chemically Cross-Linked Knottin Dimer Binds Integrins with Picomolar Affinity and Inhibits Tumor Cell Migration and Proliferation. Journal of the American Chemical Society.[Link]
Application Note: Selective Oxidation of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
This Application Note is designed for research and development scientists focusing on the precise chemical modification of biphenyl scaffolds. It details the protocol for the selective oxidation of the aldehyde moiety in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research and development scientists focusing on the precise chemical modification of biphenyl scaffolds. It details the protocol for the selective oxidation of the aldehyde moiety in 3-(4-Formylphenyl)-2-methoxybenzoic acid to its corresponding dicarboxylic acid derivative.
Executive Summary & Rationale
The transformation of 3-(4-Formylphenyl)-2-methoxybenzoic acid involves oxidizing an aromatic aldehyde to a carboxylic acid in the presence of an existing acid moiety and an electron-rich methoxy-substituted aromatic ring.
The Challenge:
While aldehyde oxidation is a standard transformation, this specific substrate presents a chemoselectivity trap . The byproduct of many oxidation methods (specifically hypochlorite generated in situ) can electrophilically attack the electron-rich, methoxy-substituted ring (Ring A), leading to chlorination artifacts rather than the clean carboxylic acid. Furthermore, strong acidic oxidants (e.g., Jones Reagent) pose a risk of demethylation.
The Solution:
This protocol utilizes the Pinnick Oxidation (Sodium Chlorite/Sodium Dihydrogen Phosphate). It is the industry standard for this transformation because:
Mild Conditions: Operates at room temperature under slightly acidic buffering (pH 3–5), preserving the methoxy ether linkage.
Chlorine Scavenging: The inclusion of a scavenger (2-methyl-2-butene) is critical for this specific substrate to capture the hypochlorous acid (HOCl) byproduct, preventing the chlorination of the activated anisole ring.
Chemical Mechanism & Pathway[1][2][3][4]
The reaction proceeds via the formation of chlorous acid (
) in situ. The aldehyde undergoes nucleophilic attack by the chlorite ion, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl).[1][2]
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the scavenger in protecting the methoxy-substituted ring.
Experimental Protocol
Materials & Reagents[5][6][7][8]
Reagent
Role
Equiv.
Notes
Substrate
Starting Material
1.0
3-(4-Formylphenyl)-2-methoxybenzoic acid
Sodium Chlorite (NaClO₂)
Oxidant
1.5 – 2.0
Use 80% tech grade; calculate based on active species.
NaH₂PO₄ (Monobasic)
Buffer
1.5 – 2.0
Maintains pH ~3.5 to generate HClO₂.
2-Methyl-2-butene
Scavenger
10.0 – 15.0
Excess required. Alternatives: Resorcinol, H₂O₂.
t-Butanol / Water
Solvent
3:1 v/v
t-BuOH is resistant to oxidation. THF is a viable alternative.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 3-(4-Formylphenyl)-2-methoxybenzoic acid in t-Butanol .
Add 2-methyl-2-butene (10-15 equiv) .
Note: Do not skimp on the scavenger. The methoxy group on the biphenyl ring makes it highly susceptible to electrophilic aromatic substitution by HOCl.
Add water (to achieve a 3:1 t-BuOH:Water ratio). The solution may be heterogeneous initially.
Step 2: Oxidant Addition
Prepare a separate aqueous solution containing NaClO₂ (2.0 equiv) and NaH₂PO₄ (2.0 equiv) in minimal water.
Cool the reaction flask to 0°C using an ice bath.
Add the oxidant solution dropwise over 15–30 minutes.
Observation: The reaction mixture may turn pale yellow. A strong yellow color indicates accumulation of ClO₂, suggesting the addition is too fast or temperature is too high.
Step 3: Reaction & Monitoring
Allow the mixture to warm to room temperature (RT) naturally.
Stir vigorously for 2–4 hours .
QC Check: Monitor by HPLC or TLC.
TLC:[3][4][5] The aldehyde spot will disappear. The product is a dicarboxylic acid and will streak on silica unless treated with acetic acid.
HPLC: Look for the disappearance of the aldehyde peak (typically later eluting) and appearance of the acid peak (earlier eluting).
Step 4: Work-up (Isolation of Dicarboxylic Acid)
Quench: If residual oxidant remains (yellow color), add solid sodium sulfite (Na₂SO₃) until colorless.
Solvent Removal: Evaporate the volatile organic solvent (t-BuOH/scavenger) under reduced pressure.
Acidification: The residue will be an aqueous slurry of the sodium salt. Acidify carefully with 1N HCl to pH ~2.
Precipitation: The product, being a dicarboxylic acid, should precipitate out of the acidic aqueous phase.
Filtration/Extraction:
Preferred: Filter the white precipitate and wash with cold water.
Alternative: If no precipitate forms, extract with Ethyl Acetate (x3), wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Quality Control & Validation Parameters
To ensure the integrity of the "Application Note," the following analytical parameters should be used to validate the product.
Expected Analytical Data
Technique
Expected Signal
Validation Criteria
¹H NMR
Aldehyde (-CHO)
Absent: Peak at ~10.0 ppm must be gone.
¹H NMR
Methoxy (-OCH₃)
Present: Singlet at ~3.8 ppm (integrated for 3H).
¹H NMR
Aromatic Region
Integration must match biphenyl protons. Look for absence of chlorination patterns (symmetry changes).
HPLC
Purity
>98% area.
Mass Spec
[M-H]⁻
m/z = ~271.06 (Calculated for C₁₅H₁₂O₅).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Chlorinated Byproduct
Insufficient scavenger.
Increase 2-methyl-2-butene to 20 equiv or switch to Resorcinol.
Incomplete Reaction
pH too high (inactive chlorite).
Ensure NaH₂PO₄ is used (not Na₂HPO₄). Add dilute HCl if pH > 5.
Product "Oiling Out"
Impurities or solvent entrapment.
Recrystallize from Ethanol/Water or Acetonitrile.
Workflow Diagram
Figure 2: Operational workflow for the selective oxidation process.
References
Pinnick Oxidation (Original Methodology):
Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096.
Lindgren Modification (Chlorite/Scavenger System):
Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888.
Application to Biphenyls (Contextual Grounding):
Detailed protocols for Suzuki coupling and subsequent modifications of biphenyl carboxylic acids can be found in:
BenchChem Application Notes: Synthesis of Biphenyl Carboxylic Acids.
(General Reference for Biphenyl Scaffolds)
Review of Oxidation Methods:
Tojo, G.; Fernandez, M. Oxidation of Aldehydes to Carboxylic Acids: A Guide to Current Common Practice. Springer, 2006 .
Application Notes and Protocols for the Functionalization of 2-Methoxybenzoic Acid Derivatives in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Methoxybenzoic Acid Scaffold In the landscape of medicinal chemistry, the 2-methoxybenzoic acid scaffold represents a privileged starting point for the synthesis of a diver...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 2-Methoxybenzoic Acid Scaffold
In the landscape of medicinal chemistry, the 2-methoxybenzoic acid scaffold represents a privileged starting point for the synthesis of a diverse array of therapeutic agents. Its structural features—a carboxylic acid and an ortho-methoxy group—are not merely passive components but active directors of chemical reactivity, offering a powerful handle for predictable and regioselective functionalization. The methoxy group, a potent ortho-directing group, enhances the electron density of the aromatic ring, facilitating electrophilic substitution, while also enabling directed ortho-metalation (DoM) for precise C-H bond activation.[1][2] The carboxylic acid moiety serves as a versatile anchor for the construction of amides and esters, or it can be strategically replaced with bioisosteres to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.[3][4]
This guide provides a comprehensive overview of key functionalization strategies for 2-methoxybenzoic acid, complete with detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system for the synthesis of novel molecular entities with therapeutic potential.
Part 1: Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, most commonly through the formation of amides and esters. These reactions are fundamental in drug discovery for creating compounds that can engage in specific hydrogen bonding interactions with biological targets and for modulating properties like cell permeability and metabolic stability.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. Two robust methods are presented here: activation via an acyl chloride intermediate and direct coupling using carbodiimide reagents.
This two-step method is highly efficient and suitable for a wide range of amines. The initial conversion of 2-methoxybenzoic acid to the more electrophilic 2-methoxybenzoyl chloride ensures rapid and clean conversion to the corresponding amide.
Step 1: Synthesis of 2-Methoxybenzoyl Chloride
Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.[3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.
Materials : 2-methoxybenzoic acid, thionyl chloride (SOCl₂), anhydrous toluene, and a catalytic amount of N,N-dimethylformamide (DMF).
Procedure :
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous toluene (5-10 volumes).
Add a catalytic amount of DMF (e.g., 1-2 drops).
Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.
After completion, cool the mixture to room temperature.
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-methoxybenzoyl chloride is typically obtained as an oil and can be used in the next step without further purification.[3]
Step 2: Amide Formation from 2-Methoxybenzoyl Chloride
Causality: The highly electrophilic acyl chloride readily reacts with nucleophilic amines. A base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the amine starting material.
Materials : 2-methoxybenzoyl chloride, desired primary or secondary amine, triethylamine (TEA) or pyridine, and anhydrous dichloromethane (DCM).
Procedure :
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of crude 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Executive Summary & Structural Rationale The development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and functionalized biomaterials, relies heavily on the precision of the linker chemistry emplo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and functionalized biomaterials, relies heavily on the precision of the linker chemistry employed[1]. 3-(4-Formylphenyl)-2-methoxybenzoic acid is a highly specialized heterobifunctional linker designed to bridge amine-containing biomolecules (e.g., proteins, antibodies) with bioorthogonal payloads (e.g., hydroxylamine- or hydrazine-functionalized drugs/fluorophores).
As a Senior Application Scientist, it is critical to understand the causality behind this molecule's structural design:
The Biaryl Core & Atropisomerism: The biphenyl backbone provides a rigid, hydrophobic spacer. The inclusion of the 2-methoxy group ortho to the biaryl axis induces steric hindrance, restricting rotation between the two phenyl rings. This conformational rigidity prevents the attached payload from folding back into the hydrophobic pockets of the carrier protein, thereby enhancing solvent exposure and reducing conjugate aggregation[1].
Heterobifunctionality: The molecule features a carboxylic acid (activatable for amine coupling) and a formyl group (an aldehyde for bioorthogonal oxime/hydrazone ligation). Because aldehydes are virtually absent in native biological systems, this linker provides a highly specific chemical handle for downstream functionalization without cross-reactivity[2].
Physicochemical Properties & Reactivity Profile
To design a self-validating experimental workflow, one must first establish the quantitative parameters of the reagents. Table 1 summarizes the critical properties of the linker.
Table 1: Physicochemical and Reactivity Parameters
Parameter
Value / Description
Experimental Implication
Chemical Formula
C15H12O4
Exact mass: 256.07 g/mol (useful for LC-MS tracking).
Molecular Weight
256.25 g/mol
Requires precise stoichiometric calculation during activation.
Solubility
DMSO, DMF (Poor in H2O)
Must be pre-dissolved in anhydrous organic solvent before aqueous addition.
Primary Reactive Handle
Carboxylic Acid (-COOH)
Activated via EDC/NHS to form an amine-reactive ester[3].
Secondary Reactive Handle
Formyl Group (-CHO)
Undergoes transimination with hydroxylamines/hydrazines[4].
Optimal Ligation pH
pH 4.5 – 6.0
Requires acidic conditions and aniline catalysis for rapid oxime formation[2].
Experimental Workflows: A Self-Validating System
The following protocols are designed as a self-validating system. Rather than proceeding blindly from step to step, each phase includes an analytical checkpoint to verify the success of the reaction before moving forward. This prevents the catastrophic loss of expensive biological materials.
Phase 1: Pre-Activation of the Linker (NHS-Ester Synthesis)
Causality: Adding EDC directly to a protein-linker mixture will cause the protein's native aspartic/glutamic acids to crosslink with its own lysines, leading to massive aggregation[5]. Pre-activating the linker in an anhydrous environment isolates the activation step, ensuring the protein only encounters the reactive NHS-ester.
Step-by-Step Protocol:
Dissolution: Dissolve 10 mg of 3-(4-Formylphenyl)-2-methoxybenzoic acid in 500 µL of anhydrous DMSO (Concentration: ~78 mM).
Activation: Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) to the solution.
Incubation: Purge the vial with nitrogen, seal, and stir at room temperature for 2 hours.
Self-Validation Checkpoint (LC-MS): Quench a 1 µL aliquot in 99 µL of methanol and inject into an LC-MS. Look for the mass shift corresponding to the NHS ester (M+W = 353.3 g/mol ). Do not proceed until >90% conversion is observed.
Phase 2: Protein Conjugation (Amine Modification)
Causality: The NHS-ester reacts with unprotonated primary amines (lysine side chains). The reaction buffer must be free of competing amines (e.g., Tris or glycine) and maintained at pH 7.5–8.0 to ensure a sufficient population of deprotonated lysines[6].
Step-by-Step Protocol:
Preparation: Buffer-exchange the target protein (e.g., 5 mg/mL) into 100 mM Sodium Bicarbonate or PBS buffer, pH 8.0.
Conjugation: Slowly add the activated linker (from Phase 1) to the protein solution at a 10:1 to 20:1 molar ratio (Linker:Protein). Keep the final DMSO concentration below 10% (v/v) to prevent protein denaturation.
Incubation: Agitate gently at room temperature for 2 hours.
Purification: Remove unreacted linker and NHS by-products using a desalting column (e.g., Zeba Spin) pre-equilibrated with 100 mM Sodium Acetate buffer, pH 5.5.
Self-Validation Checkpoint (UV-Vis & 2,4-DNPH Assay): Measure the protein concentration via A280. Quantify the aldehyde incorporation using the 2,4-Dinitrophenylhydrazine (DNPH) colorimetric assay. Calculate the Degree of Labeling (DoL) to ensure 2-4 linkers per protein.
Phase 3: Payload Attachment via Oxime Ligation
Causality: Oxime ligation at neutral pH is kinetically sluggish (taking days to complete). By lowering the pH to 5.5–6.0 and introducing aniline as a nucleophilic catalyst, the reaction proceeds through a highly reactive Schiff base intermediate, accelerating the reaction rate by orders of magnitude and completing within hours[4][7].
Step-by-Step Protocol:
Catalyst Addition: To the aldehyde-functionalized protein (in pH 5.5 Acetate buffer), add aniline to a final concentration of 50 mM.
Payload Addition: Add the hydroxylamine-functionalized payload at a 5-fold molar excess relative to the quantified aldehyde groups.
Incubation: Incubate at room temperature for 2–4 hours in the dark.
Purification: Remove the aniline catalyst and excess payload via Size Exclusion Chromatography (SEC) or extensive dialysis against storage buffer (e.g., PBS, pH 7.4).
Self-Validation Checkpoint (SEC-HPLC & Intact Mass): Run the final conjugate on analytical SEC to confirm the absence of aggregation. Use intact mass spectrometry (ESI-TOF) to confirm the exact mass shift corresponding to the covalently attached payload.
Mechanistic Visualizations
The following diagrams illustrate the logical flow and chemical mechanisms underpinning the bioconjugation strategy.
Caption: Workflow for heterobifunctional bioconjugation using 3-(4-Formylphenyl)-2-methoxybenzoic acid.
Caption: Aniline-catalyzed transimination pathway for rapid oxime ligation at acidic pH.
References
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Source: National Center for Biotechnology Information (PMC)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 3-(4-Formylphenyl)-2-methoxybenzoic Acid Synthesis
Ticket #4092: Yield Optimization & Protocol Standardization
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Why" Behind Low Yields
You are encountering low yields in the synthesis of 3-(4-Formylphenyl)-2-methoxybenzoic acid . This is a classic "deceptive" molecule. While it appears to be a standard biaryl system, the specific substitution pattern creates a "perfect storm" of steric and electronic hurdles that defeat standard Suzuki coupling protocols (e.g., Pd(PPh3)4/Na2CO3).
The Three Yield-Killers:
Ortho-Methoxy Steric Wall: The methoxy group at position 2 is ortho to the coupling site (position 3). This creates significant steric hindrance, preventing the oxidative addition and transmetalation steps in standard catalytic cycles.
Aldehyde Instability: The formyl group (-CHO) on the boronic acid partner is susceptible to oxidation (to carboxylic acid) or the Cannizzaro reaction under the vigorous basic conditions often required to force a hindered coupling.
Carboxylate Poisoning: If you are coupling the free acid (3-bromo-2-methoxybenzoic acid), the carboxylate can coordinate to the Palladium center, forming unreactive "Pd-black" or stable resting states, effectively killing the catalyst.
The Optimized Protocol (Route A: The "Ester Shield" Strategy)
To maximize yield, we must decouple the coupling challenge from the solubility challenge. The most robust route uses the methyl ester intermediate.
Workflow Diagram:
Caption: Optimized "Ester Shield" workflow to prevent catalyst poisoning and manage steric hindrance.
Step-by-Step Methodology
Step 1: Esterification (Standard)
Reflux 3-bromo-2-methoxybenzoic acid in Methanol with catalytic H2SO4. Quantitative yield expected. Isolate by removing solvent and washing with NaHCO3.
Step 2: The Critical Coupling (Suzuki-Miyaura)
This is where the yield is won or lost. We use the Buchwald SPhos system to overcome the ortho-methoxy steric barrier.
Base: K3PO4 (2.0 equiv) - Use Tribasic Potassium Phosphate, not Carbonate.
Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).
Procedure:
Charge flask with Ester, Boronic Acid, and SPhos Pd G2.
Evacuate and backfill with Argon (3x). Oxygen is the enemy of the aldehyde.
Add degassed solvent and base.
Heat to 80°C (Do not reflux aggressively; 80°C is sufficient for SPhos).
Monitor by HPLC/TLC. Reaction should be complete in 2-4 hours.
Workup: Dilute with EtOAc, wash with water.[1] Dry over Na2SO4.[1] Flash chromatography (Hex/EtOAc).
Step 3: Controlled Hydrolysis
Avoid harsh NaOH which triggers Cannizzaro on the aldehyde.
Reagents: LiOH.H2O (2.5 equiv), THF/Water (3:1).
Procedure:
Dissolve Biaryl Ester in THF/Water. Cool to 0°C.
Add LiOH.
Stir at 0°C -> Room Temp. Do not heat.
Monitor closely.[1] Once ester is gone, quench immediately with 1M HCl to pH 3.
Extract with EtOAc.[1][2] The product might precipitate directly upon acidification.
Troubleshooting Guide (Q&A)
Q1: I am seeing low conversion (<30%) even after 24 hours. The starting bromide remains.
Diagnosis: The catalyst is deactivated or cannot access the oxidative addition site due to the 2-methoxy group.
Solution: Switch ligands. Standard PPh3 is too bulky and not electron-rich enough.
Recommendation: Use SPhos or XPhos . These biaryl phosphine ligands are designed specifically to "reach around" ortho-substituents and facilitate coupling in hindered systems [1].
Q2: My product is contaminated with a "des-bromo" byproduct (Methyl 2-methoxybenzoate).
Diagnosis: Protodehalogenation. This occurs when the transmetalation step is slow (due to sterics), allowing the Pd-Ar intermediate to capture a hydride from the solvent or base.
Solution:
Solvent: Ensure solvents are anhydrous if possible, or switch from alcohols (isopropanol) to aprotic solvents like Toluene or DME.
Concentration: Run the reaction more concentrated (0.5 M) to favor the intermolecular coupling over the intramolecular side reaction.
Q3: The aldehyde peak is missing in NMR, and I see a new spot that looks like the alcohol or acid.
Diagnosis: Cannizzaro reaction or Oxidation.
Solution:
Base: Switch from Carbonates (Na2CO3/K2CO3) to K3PO4 or KF . Phosphate is less nucleophilic and minimizes aldehyde side reactions [2].
Atmosphere: Ensure rigorous exclusion of air. Aldehydes oxidize to carboxylic acids rapidly in the presence of Pd and O2.
Comparative Data: Ligand Screening
The following table summarizes expected conversion rates based on steric parameters of the 2-methoxy-3-bromo system.
Ligand System
Conversion (12h)
Yield
Notes
Pd(PPh3)4
< 20%
Low
Fails due to steric bulk of PPh3 and low reactivity.
Pd(dppf)Cl2
40-50%
Moderate
Better bite angle, but still struggles with ortho-OMe.
Use this flowchart to diagnose your specific failure mode.
Caption: Diagnostic logic for troubleshooting low yields in hindered Suzuki couplings.
References
Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids." Journal of the American Chemical Society. (Demonstrates efficacy of SPhos/XPhos in hindered biaryls).
Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Limitations." Topics in Current Chemistry.
Vertex AI Search Result 1.1 (2025). "Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions." ChemRxiv. (Discusses coordination of aldehydes to metal centers).
Technical Support Center: Purification & Troubleshooting for 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with 3-(4-Formylphenyl)-2-methoxybenzoic acid as a critical intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with 3-(4-Formylphenyl)-2-methoxybenzoic acid as a critical intermediate. Typically synthesized via a1[1], this highly functionalized biphenyl derivative presents unique purification challenges.
The molecule contains three distinct functional groups—a carboxylic acid, a methoxy ether, and a highly reactive formyl (aldehyde) group—each demanding specific physicochemical considerations to prevent degradation during isolation.
Part 1: Physicochemical Profiling & Causality
Before initiating any purification workflow, it is critical to understand the mechanistic behavior of the molecule's functional groups. This dictates our solvent choices and pH boundaries.
Highly electrophilic; sensitive to oxidation and strong bases.
Precludes the use of strong bases like NaOH to prevent the Cannizzaro reaction. Precludes acidic alcoholic solvents to prevent acetalization.
Methoxy Group (-OCH3)
Electron-donating; increases organic solubility.
Lowers the melting point relative to unsubstituted biphenyls, increasing the risk of the product "oiling out" during cooling[2].
Biphenyl Core
Rigid, highly lipophilic, planar structure.
Drives robust crystallization in non-polar/semi-polar solvents (e.g., Toluene, EtOAc/Heptane) once the acid is fully protonated[1].
Part 2: The Self-Validating Purification Protocol
This protocol utilizes an acid-base extraction followed by a controlled recrystallization. Every step is designed with a Validation Checkpoint to ensure the system self-corrects before proceeding to the next phase.
Step 1: Solubilization & Palladium Scavenging
Action: Suspend the crude product in a 10% aqueous Sodium Carbonate (
) solution (pH 8-9). Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the mixture. Stir at 40 °C for 1 hour.
Causality:
selectively deprotonates the carboxylic acid without triggering the Cannizzaro degradation of the formyl group, which occurs with strong bases like NaOH[3]. The thiol resin irreversibly binds residual Palladium from the Suzuki coupling[4].
Step 2: Filtration
Action: Filter the basic suspension through a pad of Celite. Wash the pad with a small amount of water.
Validation Checkpoint: The filtrate must be completely clear. If it retains a dark grey tint, Pd is still present; re-treat with scavenger.
Step 3: Controlled Acidification
Action: Cool the clear filtrate to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2-3.
Causality: Temperature control is critical to prevent the exothermic heat of neutralization from driving the oxidation of the aldehyde.
Validation Checkpoint: After 10 minutes of stirring, re-check the pH. If it drifts above 3, unreacted sodium carboxylate remains in the core of the precipitate. Add more HCl until the pH stabilizes at 2.
Step 4: Extraction & Isolation
Action: Extract the precipitated aqueous mixture with Ethyl Acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous
Action: Dissolve the crude solid in a minimum amount of boiling Toluene (or EtOAc). If using EtOAc, add Hexane dropwise until the solution becomes slightly cloudy (cloud point). Allow to cool to room temperature undisturbed, then transfer to an ice bath[2].
Causality: Non-nucleophilic solvents are strictly required. Using alcohols (EtOH/MeOH) in the presence of trace residual HCl will destroy the formyl group.
Step 6: Final Validation
Validation Checkpoint: Dissolve 1 mg of the isolated crystal in
. A rapid -NMR must show an intact aldehyde proton singlet at ~10.0 ppm and methoxy protons at ~3.9 ppm.
Fig 1. Step-by-step purification workflow integrating acid-base extraction and recrystallization.
Part 3: Troubleshooting Guides & FAQs
Q1: My NMR shows a loss of the aldehyde proton (~10 ppm) and new peaks around 5-6 ppm after recrystallization. What happened?A: You likely used an alcohol (e.g., methanol or ethanol) as your recrystallization solvent. In the presence of trace acid (leftover from the precipitation step), the formyl group undergoes nucleophilic addition by the alcohol, forming a hemiacetal or full acetal.
Solution: Switch to a non-nucleophilic solvent system like Toluene or Ethyl Acetate/Heptane. If you must use alcohols, ensure the product is rigorously acid-free before heating.
Q2: The product is "oiling out" instead of forming crystals during cooling. How do I induce crystallization?A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid[2]. The methoxy group on your compound increases its solubility and lowers its melting point relative to unsubstituted biphenyls.
Solution: Reheat the mixture until the oil dissolves completely. Add a small volume of the "good" solvent (e.g., EtOAc) to increase the solubility threshold, then cool the solution much more slowly. Seeding the solution with a pure crystal exactly at the cloud point provides a nucleation site, bypassing the oiling phase.
Q3: Can I use Sodium Hydroxide (NaOH) instead of Sodium Carbonate for the acid-base extraction to speed up solubilization?A:Absolutely not. While NaOH will rapidly dissolve the carboxylic acid, the high pH environment (pH > 12) will trigger the Cannizzaro reaction on the formyl group. This leads to the disproportionation of your target molecule into a hydroxymethyl derivative and a dicarboxylic acid[3]. Always use a mild base like
or .
Fig 2. Common degradation pathways of the formyl group during improper purification.
References
Activity II: Recrystallization of the sample with a mixed solvent. Tata Institute of Fundamental Research (TIFR). Available at:[Link][2]
JPH04202158A - Purification of 4,4'-biphenyldicarboxylic acid. Google Patents. Available at:[3]
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at:[Link][4]
Technical Support Center: Troubleshooting Low Solubility of 3-(4-Formylphenyl)-2-methoxybenzoic acid in DMSO
Introduction: Welcome to the technical support guide for 3-(4-Formylphenyl)-2-methoxybenzoic acid. This molecule, with its unique biphenyl-like core, carboxylic acid, and methoxy and formyl functional groups, is a valuab...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support guide for 3-(4-Formylphenyl)-2-methoxybenzoic acid. This molecule, with its unique biphenyl-like core, carboxylic acid, and methoxy and formyl functional groups, is a valuable building block in medicinal chemistry and materials science. However, its structural complexity, particularly its rigid and planar nature, often leads to significant solubility challenges, even in powerful aprotic solvents like Dimethyl Sulfoxide (DMSO). Low solubility can result in inaccurate data in high-throughput screening (HTS), variable results in cell-based assays, and difficulties in formulation development.[1]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will delve into the underlying chemical principles governing solubility and provide field-proven protocols to ensure you can prepare stable, accurate solutions for your experiments.
Section 1: Understanding the Core Problem
This section addresses the fundamental properties of both the solute and the solvent, which are at the heart of the solubility challenge.
Q1: What structural features of 3-(4-Formylphenyl)-2-methoxybenzoic acid contribute to its poor solubility?
A1: The solubility of this compound is a delicate balance between its hydrophilic and hydrophobic characteristics.
Hydrophobic Character: The core structure consists of two linked phenyl rings. This biphenyl-like system is large, rigid, and nonpolar, creating a significant hydrophobic character. Such flat, aromatic structures have a strong tendency to stack in a crystalline lattice, which requires a large amount of energy to break apart during dissolution.
Hydrophilic Character: The molecule possesses three polar functional groups:
Carboxylic Acid (-COOH): This is the most important group for solubility modulation. It can act as a hydrogen bond donor and acceptor. Crucially, it is acidic and can be deprotonated to form a highly polar carboxylate anion (-COO⁻), a principle we will exploit in advanced protocols.[2][][4]
Formyl Group (-CHO): The aldehyde is polar and can act as a hydrogen bond acceptor.
Methoxy Group (-OCH₃): This ether group is weakly polar and can also accept hydrogen bonds.
Despite these polar groups, the overall large hydrophobic surface area dominates, leading to low solubility in many solvents.
Caption: Key functional groups influencing solubility.
Q2: Why is my high-purity, anhydrous DMSO failing to dissolve the compound effectively?
A2: While DMSO is an exceptionally strong organic solvent, its effectiveness is highly dependent on its condition and the specific solute.[5][6]
Hygroscopicity (Water Contamination): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Even small amounts of water can drastically reduce DMSO's ability to dissolve nonpolar compounds. Water molecules form strong hydrogen bonds with DMSO, creating a more structured "solvent cage" that is less capable of solvating large, hydrophobic molecules like ours.[8][9][10] This is often the primary culprit when solubility is lower than expected.
Amorphous vs. Crystalline State: The solid-state form of your compound matters immensely. Amorphous (non-crystalline) solids dissolve more readily than their thermodynamically stable crystalline counterparts because energy is not required to break a crystal lattice.[7][11] If your compound has precipitated from a previous solution or has been stored under conditions that allowed it to crystallize, it will be harder to redissolve.
Compound-Solvent Interactions: While DMSO is a polar aprotic solvent, strong solute-solute interactions (crystal packing) can sometimes be more powerful than the potential solute-solvent interactions, leading to low solubility.
Section 2: Step-by-Step Troubleshooting Workflow
Follow this workflow to address solubility issues systematically, starting with the least harsh methods.
Caption: Systematic workflow for dissolving the compound in DMSO.
Q3: The workflow mentions sonication. How does this work and what is the protocol?
A3: Sonication is the preferred first-line physical method to enhance dissolution. It uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized high-energy micro-environments that physically break apart solute aggregates, increasing the surface area available for solvation without significantly raising the bulk temperature of the solution.[11][12]
Experimental Protocol: Sonication for Enhanced Dissolution
Preparation: Prepare a slurry of the accurately weighed compound in the desired volume of high-purity, anhydrous DMSO in a suitable vial (e.g., glass HPLC vial with a screw cap).
Vortex: Briefly vortex the slurry for 30 seconds to ensure the powder is well-wetted.
Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
Process: Sonicate for 15-30 minutes. You may observe the solution becoming clearer.
Inspection: After sonication, remove the vial, vortex again, and visually inspect for any remaining solid particles against a bright light.
Repeat if Necessary: If undissolved solid remains, you can repeat the sonication for another 15 minutes.
Q4: The workflow has a caution for warming. What are the risks?
A4: While gentle warming can increase solubility by providing the kinetic energy needed for solvent molecules to break apart the solute's crystal lattice, it must be approached with extreme caution for this specific compound in DMSO.[12]
Primary Risk: Acid-Catalyzed DMSO Decomposition.
DMSO can undergo thermal decomposition, a reaction that is significantly accelerated by the presence of acids.[13][14] Your compound is a carboxylic acid. Heating this mixture can initiate a runaway reaction, leading to:
Degradation of the Solvent: DMSO can decompose to produce formaldehyde, methanethiol, and other byproducts.[13][15]
Degradation of the Compound: The elevated temperature and reactive decomposition products can degrade your target molecule, compromising the integrity of your stock solution.
Inaccurate Concentrations: If either the solvent or solute degrades, the final concentration of your active compound will be incorrect.
If you must use heat, use it sparingly and at the lowest possible temperature. A water bath set to 37°C is a reasonable starting point. Never heat DMSO solutions on a hot plate, as this can create dangerous localized hot spots.
Section 3: Advanced Scenarios & FAQs
Q5: My compound dissolves but then crashes out after a freeze-thaw cycle. Why?
A5: This is a classic sign of creating a supersaturated solution .[7] Physical methods like sonication or warming can force more compound into the solution than is thermodynamically stable at room temperature. This creates a kinetically stable "metastable" solution.[7]
The freeze-thaw process provides the energy needed to overcome the kinetic barrier for precipitation. As the solution freezes, pure DMSO crystallizes first, effectively increasing the compound's concentration in the remaining liquid phase. This, combined with the energy of the phase transition, promotes nucleation and the formation of the most stable (and least soluble) crystal form of your compound, which will not readily redissolve.[7][11]
Solution: Proper Stock Solution Handling
Aliquot: Once you have successfully prepared a stock solution, immediately divide it into smaller, single-use aliquots in separate vials.[12]
Minimize Freeze-Thaw: Use one aliquot per experiment. This prevents the repeated freezing and thawing of the main stock solution.[7][12]
Q6: I simply cannot reach my target concentration in 100% DMSO. What is a reliable alternative for preparing a stock solution for use in aqueous biological assays?
A6: When the required concentration is beyond the solubility limit in pure DMSO, the best strategy is to leverage the acidic nature of the carboxylic acid group by forming a salt. By raising the pH above the compound's pKa (the pH at which it is 50% deprotonated), you convert the neutral, poorly soluble acid into a highly polar and much more water-soluble carboxylate salt.[2][]
Experimental Protocol: pH-Adjusted Aqueous Stock Solution
This protocol creates a high-concentration stock in a slightly basic aqueous solution, which can then be diluted into your assay buffer.
Estimate pKa: For a benzoic acid derivative, the pKa is likely in the range of 3-5. We will target a final pH of ~7.5 to ensure complete deprotonation.
Prepare Slurry: Weigh the compound and suspend it in a small volume of purified water (e.g., to make a 10 mg/mL slurry). It will not dissolve.
Titrate with Base: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the suspension closely.
Observe Dissolution: As the base is added and the pH increases, the solid will begin to dissolve as the carboxylate salt is formed.
Endpoint: Continue adding NaOH dropwise until the solution becomes completely clear.
Final Volume Adjustment: Add purified water to reach the final desired stock concentration.
Verify pH: Check the pH of the final stock solution with a calibrated pH meter. It should be in the range of 7.0-8.0. Adjust if necessary with dilute NaOH or HCl.
Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter for sterile applications.
Important Consideration: Always include a vehicle control in your experiments that contains the same final concentration of the pH-adjusted buffer to account for any effects of the buffer itself.
Summary of Troubleshooting Techniques
Method
Mechanism
Pros
Cons / Risks
Best For...
Vortexing
Mechanical agitation
Simple, fast, safe
Ineffective for highly crystalline or poorly soluble compounds
Requires a sonicator; may not be sufficient for extreme cases
The primary method for enhancing dissolution after vortexing fails.[12]
Gentle Warming
Increases kinetic energy of solvent
Can be effective in overcoming dissolution barriers
High Risk: Can cause acid-catalyzed DMSO and compound degradation.[13][14]
A last resort for pure DMSO stocks, to be used with extreme caution.
pH Adjustment
Deprotonation to form a soluble salt
Drastically increases aqueous solubility, highly reliable for acids
Requires an aqueous system; not for 100% DMSO stocks; potential for compound instability at extreme pH.
Preparing high-concentration stocks for subsequent dilution into aqueous buffers.[2][]
References
Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
Kao, C.-S., & Duh, Y.-S. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(10), 2036–2044. [Link]
Morris, J. J., et al. (2023). Characterization of an unanticipated indium-sulfur metallocycle complex. ResearchGate. [Link]
Li, Di., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed, 11(4), 24. [Link]
Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
Kao, C.-S. (2021). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Tairei, National Taiwan University of Science and Technology.
MilliporeSigma. (n.d.). VU0238429 DMSO = 20mg/mL.
Kao, C.-S., & Duh, Y.-S. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736–2744. [Link]
Markarian, S. A., & Sargsyan, A. S. (2012). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. ResearchGate. [Link]
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Rowan University.
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
National Center for Biotechnology Information. (n.d.). 3-(4-Formylphenyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
Singh, H., et al. (2021). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Journal of Molecular Liquids, 342, 117511.
The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions.
Ziath. (2006). Samples in DMSO: What an end user needs to know.
Espinel-Ingroff, A., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 56(11), 5871–5875. [Link]
Smith, A. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1048–1053. [Link]
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from [Link]
Comez, D., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B, 122(28), 7084–7091. [Link]
Royal Society of Chemistry. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO.
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Methoxybenzoic Acids
Introduction: The Challenge of Steric Hindrance Sterically hindered methoxybenzoic acids, particularly those with ortho-substituents like the ubiquitous 2,6-dimethoxybenzoic acid, present unique challenges in synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Steric Hindrance
Sterically hindered methoxybenzoic acids, particularly those with ortho-substituents like the ubiquitous 2,6-dimethoxybenzoic acid, present unique challenges in synthetic chemistry. The bulky methoxy groups flanking the carboxylic acid functionality physically obstruct the approach of nucleophiles, significantly slowing down common reactions such as esterification and amidation.[1][2][3] This steric shield necessitates carefully optimized reaction conditions, with temperature being one of the most critical parameters to control. Simply increasing the temperature to force a reaction can lead to a host of unwanted side products, including decarboxylation and ether formation.[4][5] This guide provides a comprehensive troubleshooting resource for researchers to navigate the complexities of temperature optimization for these challenging substrates.
Core Principles: Temperature, Kinetics, and Thermodynamics
Optimizing reaction temperature is a delicate balance between providing sufficient activation energy to overcome steric barriers and preventing the formation of undesired byproducts. This is fundamentally a question of kinetic versus thermodynamic control.[6][7][8]
Kinetic Control (Lower Temperatures): At lower temperatures, reactions tend to follow the path with the lowest activation energy, even if the resulting product is less stable.[7][9] For sterically hindered substrates, this often means the desired reaction proceeds very slowly or not at all, as the activation energy for the nucleophilic attack is high.[1]
Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome various activation barriers, and the product distribution shifts to favor the most stable species.[6][7] While increased heat can provide the necessary energy to overcome steric hindrance and form the desired product, it can also enable alternative, often irreversible, side reactions that lead to thermodynamically stable but undesired compounds.[6]
The key is to find the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate for the desired transformation without significantly promoting side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with sterically hindered methoxybenzoic acids, with a focus on temperature-related solutions.
Problem / Observation
Probable Cause(s)
Recommended Actions & Scientific Rationale
Q1: My reaction is extremely slow or shows no conversion at room temperature.
High Activation Energy due to Steric Hindrance: The primary cause is the steric bulk of the ortho-methoxy groups preventing the nucleophile from reaching the electrophilic carbonyl carbon.[1][2][10]
Action: Gradually increase the reaction temperature in increments (e.g., 10-20 °C). Gentle heating to 50-80 °C can often provide sufficient energy to overcome the activation barrier without inducing significant side reactions.[4][10] Rationale: Increasing thermal energy increases molecular motion and the frequency and energy of collisions, making it more likely that the reactants will achieve the necessary orientation and energy for a successful reaction.
Q2: I'm observing a significant amount of starting material decomposition, but little desired product.
Decarboxylation: At elevated temperatures, benzoic acids, especially those with electron-donating groups, can undergo decarboxylation to form methoxybenzene derivatives.[5][11] This is often irreversible.
Action: Reduce the reaction temperature immediately. If higher temperatures are necessary for conversion, consider using a milder base or a more potent coupling reagent that can operate at lower temperatures. Rationale: Decarboxylation has its own activation energy. By lowering the temperature, you may fall below the threshold for significant decarboxylation while remaining in a productive range for your desired reaction.[12]
Q3: My yield is low, and I've isolated a byproduct that appears to be an ether.
Side Reaction with Solvent/Reagent: In esterifications using an alcohol as a solvent or reagent, high temperatures can promote the formation of ethers from the alcohol, especially with an acid catalyst.[4]
Action: Lower the reaction temperature. Use the alcohol as a reagent in a more inert solvent (e.g., toluene, THF) rather than as the bulk solvent. This reduces the concentration of the competing nucleophile. Rationale: This is a competing nucleophilic substitution reaction. Reducing the concentration of the alcohol and the temperature will disproportionately slow this bimolecular side reaction compared to the primary intramolecular or intermolecular esterification.
Q4: The reaction works, but requires prolonged heating at high temperatures. How can I improve efficiency?
Suboptimal Reagent/Catalyst Choice: The chosen coupling agent or catalyst may not be potent enough to facilitate the reaction under mild conditions for a sterically hindered substrate.
Action: Switch to a more powerful coupling reagent. For amide bond formation, uronium-based reagents like HATU or HBTU are highly effective for hindered substrates and can often be used at or near room temperature.[4][13][14] For esterification, consider activation via an acid chloride.[13] Rationale: Highly active coupling agents change the reaction mechanism, proceeding through a more reactive intermediate (e.g., an activated ester) which has a much lower activation energy for nucleophilic attack, thus obviating the need for high temperatures.[13]
Q5: How do I know what the optimal temperature is without running dozens of experiments?
Lack of Systematic Approach: Trial-and-error is inefficient.
Action: Set up a small-scale parallel screen. Run the reaction at several different temperatures simultaneously (e.g., 40 °C, 60 °C, 80 °C, 100 °C) and monitor the progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).[15][16] Rationale: This data-driven approach allows you to quickly identify the temperature that provides the best balance of reaction rate and purity, minimizing the time spent on optimization.[17]
Visualizing the Optimization Workflow
A systematic approach is crucial for efficiently determining the optimal reaction temperature. The following decision-making workflow can guide your experimental design.
Caption: Decision workflow for optimizing reaction temperature.
Experimental Protocol: Amide Coupling of 2,6-Dimethoxybenzoic Acid with Benzylamine using HATU
This protocol provides a robust starting point for the amide coupling of a sterically hindered methoxybenzoic acid, utilizing a powerful coupling agent that is effective at moderate temperatures.
1. Materials:
2,6-Dimethoxybenzoic acid (1.0 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Benzylamine (1.2 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
1M HCl (aq)
Saturated NaHCO₃ (aq)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF.
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.
Nucleophile Addition: Add benzylamine (1.2 eq) to the activated mixture.
Reaction & Monitoring: Stir the reaction at room temperature. If the reaction is sluggish, gently heat the mixture to 40-50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).[4][14][15]
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[4]
3. Monitoring the Reaction:
TLC System: A typical mobile phase for monitoring this reaction would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting acid will have a low Rf, while the less polar amide product will have a higher Rf.
Quantitative Analysis: For more precise tracking of reaction kinetics at different temperatures, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[15][18] These techniques allow for accurate quantification of reactant consumption and product formation over time.[19][20][21]
Conclusion
The successful synthesis of derivatives from sterically hindered methoxybenzoic acids is highly dependent on the careful control of reaction temperature. By understanding the interplay between kinetics and thermodynamics, employing a systematic approach to optimization, and selecting appropriate reagents, researchers can overcome the challenges posed by steric hindrance. This guide serves as a practical resource to troubleshoot common issues and develop robust, efficient protocols for these valuable chemical building blocks.
References
Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.
Benchchem. A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
Benchchem. Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate.
Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
Benchchem. A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
Scribd. Kinetic vs. Thermodynamic Control in Reactions.
Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 634-641.
Tao, K. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.
The Ortho Effect of benzoic acids. Virtual Textbook of Organic Chemistry.
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content.
Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
Deepthi, D.U.S.L., Ramesh, K.V., & Sarma, G.V.S. (2024). Kinetic and Thermodynamic Modeling of Esterification of 2-Propanol and N-Butyric Acid. Journal of Chemical Health Risks, 14(2), 610-616.
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
Zhu, C., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(14), 3418-3421.
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267.
Zhu, C., et al. (2015). Ambient-Temperature Ortho C-H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(14), 3418-21.
Zhu, C., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Request PDF.
LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
Bédard, A. C., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Organic Process Research & Development, 27(5), 896-905.
LNEYA. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
Burholt, M., & Baeumle, M. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.
Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... ResearchGate.
Does unsubstituted benzoic acid not show resonance due to steric effects?. (2013). Chemistry Stack Exchange.
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
CN101284778A. Synthetic method of 2, 6-dimethoxy benzoic acid.
Khan, S. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.
Wu, J., & Chen, C. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
Skrlin, A., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1161.
Overcoming steric hindrance of the 2-methoxy group in coupling reactions
Subject: Overcoming Steric & Electronic Hindrance of ortho-Methoxy Groups in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division The "Ticket": Why is the 2-Metho...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Overcoming Steric & Electronic Hindrance of ortho-Methoxy Groups in Pd-Catalyzed Cross-Coupling
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
The "Ticket": Why is the 2-Methoxy Group Failing?
You are likely here because your standard "go-to" conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) have resulted in <10% conversion or a black precipitate.
The 2-methoxy (ortho-methoxy) substituent presents a dual-threat profile that kills standard catalytic cycles:
Steric Wall: The methoxy group occupies the quadrant directly adjacent to the halogen, severely retarding the Oxidative Addition step. Standard ligands cannot wedge the Pd center into this bond.
The "Protodeboronation" Trap: If the 2-methoxy group is on the boronic acid, the electron-donating oxygen increases electron density on the ipso-carbon. Under basic, aqueous conditions, this accelerates protodeboronation (hydrolysis of the C-B bond), destroying your nucleophile before it can couple.
Decision Matrix: Selecting the Correct Catalytic System
Do not guess. Use this logic flow to select the correct ligand/precatalyst combination based on your specific substrate limitations.
Figure 1: Strategic selection guide for sterically hindered coupling reactions.
Frequently Asked Questions (Troubleshooting)
Q1: Why is SPhos the "Gold Standard" for 2-methoxy Suzuki coupling?
A: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) was engineered by the Buchwald lab specifically for this problem.
Mechanism: The methoxy groups on the ligand's biaryl backbone provide a "hemilabile" interaction with the Palladium. This stabilizes the Pd(0) species but, critically, the bulkiness forces the formation of a monoligated Pd(L) species rather than the inactive Pd(L)₂.
Result: The monoligated species is highly active and electron-rich, allowing it to undergo oxidative addition into the hindered 2-methoxy aryl halide bond where less bulky ligands (like PPh₃) fail.
Q2: My boronic acid is disappearing, but no product is forming. Why?
A: You are victim to Protodeboronation . The 2-methoxy group donates electrons, making the C-B bond prone to hydrolysis by water/base.
The Fix:
Switch Base: Move from strong hydroxides (NaOH/KOH) to anhydrous phosphate (K₃PO₄) or carbonate (Cs₂CO₃).[1]
Reduce Water: Use a 10:1 solvent:water ratio instead of 4:1.
Use Derivatives: If the boronic acid is too fragile, switch to a MIDA boronate (slow release) or Potassium Trifluoroborate (BF₃K) salt.
Q3: When should I use PEPPSI catalysts instead of Buchwald precatalysts?
A: Use Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) when you have "Tetra-ortho" substitution (e.g., coupling a 2,6-disubstituted halide with a 2-substituted boronic acid). The NHC ligand (N-Heterocyclic Carbene) is even bulkier and stronger donating than phosphines, acting like a "battering ram" to force the coupling of extremely crowded centers.
Standard Operating Procedures (SOPs)
Protocol A: Suzuki-Miyaura Coupling (The SPhos Method)
Best for: 2-Methoxy aryl bromides/chlorides coupling with stable boronic acids.
Warning: NaOtBu is moisture sensitive. Handle in glovebox or weigh quickly.
Solvent: THF or Toluene (Anhydrous).
Step-by-Step:
Charge: Add Aryl Halide, Base (NaOtBu), and RuPhos Pd G3 to the vial.
Purge: Evacuate and backfill with Argon (3x). Oxygen kills this cycle immediately.
Solvent/Amine: Add anhydrous solvent. If the amine is liquid, add it now via syringe.
Reaction: Heat to 85°C .
Note: 2-Methoxy substrates often require higher temps than unsubstituted rings.
Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd/salts before aqueous wash.
Comparative Data: Ligand Performance
Yield comparison for the coupling of 2-chloroanisole with phenylboronic acid (100°C, 2h).
Ligand System
Yield (%)
Notes
Pd(PPh₃)₄
< 5%
Ligand too small; oxidative addition fails.
Pd(dppf)Cl₂
15%
Bidentate bite angle insufficient for steric bulk.
SPhos Pd G3
98%
Excellent oxidative addition; high turnover.
XPhos Pd G3
92%
Good alternative, slightly bulkier than SPhos.
Pd-PEPPSI-IPr
88%
Good, but IPent variant is better for extreme bulk.
References
Barder, T. E., & Buchwald, S. L. (2007). 2- (2', 6'-Dimethoxybiphenyl) dicyclohexylphosphine, SPhos: A Highly Useful Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[4]
Organ, M. G., et al. (2017). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4]
Sigma-Aldrich (Merck). Buchwald Phosphine Ligands for Cross Coupling: User Guide.
HPLC method development for purity assessment of 3-(4-Formylphenyl)-2-methoxybenzoic acid
Navigating Orthogonal Selectivity: HPLC Method Development for the Purity Assessment of 3-(4-Formylphenyl)-2-methoxybenzoic Acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating Orthogonal Selectivity: HPLC Method Development for the Purity Assessment of 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
The Analytical Challenge
3-(4-Formylphenyl)-2-methoxybenzoic acid is a highly conjugated, structurally rigid intermediate often utilized in active pharmaceutical ingredient (API) synthesis. Its molecular architecture presents a distinct analytical challenge: it contains an acidic carboxyl group, an electron-donating methoxy group, and an electron-withdrawing formyl group distributed across a biphenyl-like axis.
During synthesis, the generation of structurally similar process impurities—such as positional isomers (e.g., 3-(3-formylphenyl) variants) and des-formyl degradants—is common. Because these impurities share an almost identical hydrophobic footprint (LogP) with the target API, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline separation, leading to inaccurate purity assessments.
Mechanistic Rationale: The Causality Behind the Chemistry
As analytical scientists, we must design methods based on molecular causality rather than trial and error. The successful resolution of this compound relies on three fundamental pillars:
Mobile Phase Causality (pH Control): The carboxylic acid moiety on the analyte has an estimated pKa of ~3.8. If the mobile phase pH is near this value, the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms. This causes split peaks and severe tailing due to secondary ion-exchange interactions with residual silanols on the silica support. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, we fully protonate the carboxylate, ensuring a single, neutral retention mechanism ()[1].
Solvent Selection (The Methanol Advantage): Acetonitrile (ACN) is the default organic modifier in HPLC due to its low viscosity. However, ACN is a π-electron acceptor and actively competes for π-π interactions between the analyte and the stationary phase. By switching to Methanol—a protic solvent incapable of π-π competition—we unmask the full potential of aromatic stationary phases, drastically improving the resolution of structurally similar isomers ()[2].
Stationary Phase Causality (Orthogonal Selectivity): Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Because the positional isomers of our target molecule have identical hydrophobicities, C18 fails to resolve them. A Biphenyl stationary phase, however, offers three distinct interaction mechanisms: hydrophobicity, π-π interactions, and steric recognition. The electron-deficient formylphenyl ring of the analyte interacts strongly with the electron-rich biphenyl ligands of the column, providing the orthogonal selectivity required to separate the critical pair ()[3] ()[4].
Method Development Workflow
Strategic workflow for HPLC method development targeting aromatic carboxylic acids.
Comparative Performance Data
To objectively validate the mechanistic rationale, a column screening experiment was conducted using identical gradient conditions (5% to 95% Methanol with 0.1% Formic Acid over 15 minutes). The data below highlights the superiority of the Biphenyl chemistry for this specific molecular class.
Chromatographic Parameter
Standard C18 (Octadecyl)
Phenyl-Hexyl
Core-Shell Biphenyl
Primary Retention Mechanism
Dispersive (Hydrophobic)
Dispersive + Weak π-π
Dispersive + Strong π-π + Steric
Retention Time (API)
6.2 min
7.5 min
8.8 min
Tailing Factor (Tf)
1.45
1.20
1.05
Resolution (Critical Pair)
0.8 (Co-elution)
1.6 (Partial Resolution)
2.8 (Baseline Resolution)
Theoretical Plates (N)
12,000
14,500
18,200
Self-Validating Experimental Protocol
A robust analytical method must be self-validating; it should inherently prove its own reliability during every run. The following step-by-step protocol embeds a critical control loop to ensure data integrity.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate and degas for 10 minutes. (Causality: Ensures pH remains ~2.7 to suppress carboxylic acid ionization).
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.
Step 2: Chromatographic Conditions
Column: Core-Shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm.
Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for rigid aromatic molecules, sharpening peaks).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for conjugated aromatic systems).
Gradient Program:
0.0 - 2.0 min: 20% B
2.0 - 12.0 min: 20% → 80% B
12.0 - 15.0 min: 80% B (Wash)
15.1 - 20.0 min: 20% B (Equilibration)
Step 3: The Self-Validating System Suitability Test (SST)
Before any unknown sample is analyzed, the system must prove it is capable of resolving the most difficult impurities.
Prepare an SST solution containing 3-(4-Formylphenyl)-2-methoxybenzoic acid (API) at 0.5 mg/mL and its closest eluting process impurity (e.g., the 3-formylphenyl isomer) at 0.05 mg/mL.
Inject 5 µL of the SST solution.
Validation Gate: The system software must automatically calculate the Resolution (Rs) between the API and the isomer.
If Rs > 2.0 and Tf < 1.2: The π-π interactions are active, and the column is healthy. Proceed to sample analysis.
If Rs < 2.0: The protocol dictates an immediate halt. This indicates either stationary phase degradation (loss of biphenyl ligands) or a loss of mobile phase buffering capacity. Do not proceed until the column or mobile phase is replaced.
References
Top Three HPLC Method Development Tips
Source: LCGC International (Chromatography Online)
URL:[Link]
Screening Platforms for HPLC method development
Source: Element Lab Solutions
URL:[Link]
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity
Source: Chromatography Today
URL:[Link]
Comparative Reactivity Guide: 4-Formylbenzoic Acid vs. 3-(4-Formylphenyl)-2-methoxybenzoic Acid
This guide provides an in-depth technical comparison between 4-Formylbenzoic acid (4-FBA) and the specialized biaryl scaffold 3-(4-Formylphenyl)-2-methoxybenzoic acid (3-FPMB) . Executive Summary 4-Formylbenzoic acid (4-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 4-Formylbenzoic acid (4-FBA) and the specialized biaryl scaffold 3-(4-Formylphenyl)-2-methoxybenzoic acid (3-FPMB) .
Executive Summary
4-Formylbenzoic acid (4-FBA) is the industry-standard bifunctional linker, offering a linear geometry and high electrophilicity suitable for rapid Schiff base formation and Metal-Organic Framework (MOF) construction.
3-(4-Formylphenyl)-2-methoxybenzoic acid (3-FPMB) is a specialized, sterically congested biaryl scaffold. It is distinguished by its angled geometry and atropisomer-like twist induced by the ortho-methoxy group. It is primarily used when restricted conformational flexibility or increased lipophilicity is required in drug design (e.g., PROTAC linkers, peptidomimetics).
Feature
4-Formylbenzoic Acid (4-FBA)
3-(4-Formylphenyl)-2-methoxybenzoic Acid (3-FPMB)
Geometry
Linear (Para-substituted)
Angled (Meta-substituted biaryl)
Aldehyde Reactivity
High (Activated by EWG -COOH)
Moderate (Modulated by biaryl twist)
Acidity (pKa)
~3.75 (Stronger acid)
~4.09 (Weaker acid, similar to o-anisic acid)
Solubility
High in basic H₂O, DMSO; Low in DCM
Improved solubility in DCM/THF (Lipophilic)
Primary Application
MOF Linkers, Rapid Bioconjugation
Conformational Control, Drug Scaffolds
Structural & Electronic Analysis
4-Formylbenzoic Acid (4-FBA)[1][2][3]
Electronic Profile: The carboxylic acid (-COOH) at the para position is a strong Electron Withdrawing Group (EWG). Through resonance and induction, it pulls electron density from the benzene ring, making the aldehyde carbonyl carbon more electrophilic .
Consequence: 4-FBA reacts rapidly with amines to form imines but is also more susceptible to hydration or oxidation in air.
3-(4-Formylphenyl)-2-methoxybenzoic Acid (3-FPMB)
Steric "Ortho Effect": The methoxy group (-OMe) at position 2 is bulky. It forces the phenyl ring at position 3 to twist out of plane to minimize steric clash. This Steric Inhibition of Resonance breaks the conjugation between the two aromatic rings.
Electronic Isolation: Because the rings are twisted, the aldehyde on the distal ring is electronically "insulated" from the carboxylic acid on the proximal ring. The aldehyde behaves more like a standard benzaldehyde rather than an activated benzoate derivative.
Acidity: The o-methoxy group stabilizes the carboxylate via an intramolecular hydrogen bond (if protonated) or electrostatic repulsion, but generally, o-anisic acid derivatives (pKa ~4.09) are less acidic than 4-FBA (pKa ~3.75).[1][2]
Experimental Protocols
Synthesis of 3-FPMB (Suzuki-Miyaura Coupling)
Unlike 4-FBA, which is a commodity chemical, 3-FPMB is often synthesized in situ. The following protocol ensures high yield despite the steric hindrance of the ortho-methoxy group.
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability with steric bulk.
Base: K₂CO₃ (3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol:
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.
Solvation: Add degassed Dioxane/Water mixture via syringe.
Reaction: Heat to 90°C for 12–16 hours. Note: Higher temperature is required to overcome the energy barrier of forming the sterically hindered biaryl bond.
Workup: Cool to RT. Acidify with 1M HCl to pH 3 (precipitates the product). Extract with Ethyl Acetate (3x).
Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water.
Comparative Reductive Amination (Reactivity Test)
This protocol compares the rate of imine formation between the two aldehydes.
Monitoring Point: Take an aliquot at 15 mins and analyze via LC-MS.
Expectation:4-FBA will show >90% imine conversion due to high electrophilicity. 3-FPMB may show 60-70% conversion, requiring longer times or acid catalysis (Acetic Acid 5%) to drive the equilibrium.
Add STAB and stir for 2 hours to quench/reduce the imine to the secondary amine.
Visualizing the Workflow
Diagram 1: Synthesis & Steric Pathway
This diagram illustrates the synthesis of 3-FPMB and the steric factors influencing its formation.
Caption: Synthesis pathway of 3-FPMB highlighting the Suzuki coupling steps where the ortho-methoxy group introduces steric resistance.
Diagram 2: Selection Decision Tree
A logic guide for researchers choosing between these two linkers.
Caption: Decision matrix for selecting between linear 4-FBA and angled 3-FPMB based on geometry and solubility.
References
ChemicalBook. (2024). 4-Formylbenzoic acid Properties and Reactivity Profile.
X-ray crystallography and structural validation of 3-(4-Formylphenyl)-2-methoxybenzoic acid
This guide outlines the structural validation framework for 3-(4-Formylphenyl)-2-methoxybenzoic acid , a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Due to the steric influence of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural validation framework for 3-(4-Formylphenyl)-2-methoxybenzoic acid , a critical biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling.
Due to the steric influence of the ortho-methoxy group, this molecule exhibits specific conformational properties (atropisomerism potential) that render standard spectroscopic methods (NMR) insufficient for complete characterization. This guide compares Single Crystal X-ray Diffraction (SC-XRD) against alternative validation methods, establishing it as the gold standard for defining the 3D molecular architecture.[1]
Executive Summary: The Validation Challenge
In drug development, the precise spatial arrangement of the biphenyl scaffold in 3-(4-Formylphenyl)-2-methoxybenzoic acid is non-trivial. The 2-methoxy substituent introduces significant steric hindrance, forcing the two phenyl rings to twist out of coplanarity.
The Problem: 2D-NMR can confirm connectivity but fails to accurately quantify the dihedral twist angle (
) or identify solid-state polymorphs driven by intermolecular hydrogen bonding.
The Solution: SC-XRD provides unambiguous determination of the torsion angle, carboxylic acid dimerization motif, and crystal packing forces.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares SC-XRD performance against common alternatives for this specific class of biphenyl derivatives.
Expert Insight: While NMR is faster for routine purity checks, it cannot distinguish between conformational polymorphs. SC-XRD is mandatory for regulatory submission (CMC section) to prove the absolute structure and solid-state stability.
Technical Protocol: Crystallization & Data Collection
This protocol is designed to overcome the "oiling out" tendency common in methoxy-substituted benzoic acids.
Phase 1: Crystal Growth (The "Anti-Solvent" Diffusion Method)
The 2-methoxy group increases solubility in organic solvents, making standard evaporation difficult.
Dissolution: Dissolve 20 mg of the compound in a minimum amount of THF or Acetone (high solubility).
Layering: Carefully layer an equal volume of n-Hexane or Pentane (anti-solvent) on top using a syringe. Do not mix.
Incubation: Seal the vial with Parafilm (poke 1 small hole) and store at
C.
Harvest: Block-like colorless crystals should appear within 48–72 hours.
Phase 2: X-ray Data Collection Strategy
Source Selection: Use Cu K
( Å) radiation.
Reasoning: Organic molecules with only C, H, O scatter weakly. Cu radiation provides higher intensity diffraction at high angles compared to Mo, improving resolution for light atoms.
Temperature: Collect data at 100 K (Cryostream).
Reasoning: Freezing reduces thermal vibration of the terminal formyl and methoxy groups, which are prone to disorder.
Phase 3: Refinement Workflow
Space Group Determination: Expect Monoclinic (
) or Triclinic () , common for centrosymmetric carboxylic acid dimers.
Hydrogen Atom Treatment:
Aromatic/Methyl H: Constrain using a riding model (AFIX 43/137).
Carboxylic Acid H: Locate in the difference Fourier map (
) to confirm the dimer motif.
Validation Metrics (Acceptance Criteria):
factor:
Goodness of Fit (GoF):
CheckCIF: No Level A/B alerts regarding missed symmetry.
Structural Logic & Visualization
The structural stability of this molecule relies on a balance between steric repulsion (methoxy group) and stabilizing hydrogen bonds.
Molecular Signaling & Interaction Pathway
The following diagram illustrates the hierarchical forces stabilizing the crystal lattice.
Figure 1: Structural hierarchy showing how steric repulsion drives the biphenyl twist, while hydrogen bonding drives lattice formation.
Key Structural Features to Validate
The Biphenyl Twist: Due to the 2-methoxy group, the torsion angle between the two benzene rings will likely deviate significantly from planarity.
Target Range:
(compared to for unsubstituted biphenyls).
The Acid Dimer: The carboxylic acid groups typically form a centrosymmetric dimer via two O-H...O hydrogen bonds.
Bond Distance: O...O distance should be
Å.
Methoxy Orientation: The methoxy group usually lies coplanar with its attached phenyl ring to maximize resonance, pointing away from the carboxylic acid to minimize dipole repulsion.
References
BenchChem. (2025).[1] Unambiguous Structure Determination: Validating 4-Chloro-2-(4-formylphenyl)benzoic Acid with X-ray Crystallography. Retrieved from
PubChem. (2025).[2][3][4][5] 3-(4-Formylphenyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from
Ali, S., et al. (2008).[6] 3-(4-Methoxybenzoyl)propionic acid.[6] Acta Crystallographica Section E, 64(11), o2197. Retrieved from
Xiao, J., et al. (2008).[7] Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. Retrieved from
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.
A Researcher's Guide to Distinguishing Carbonyl Stretches in Formylphenyl Benzoic Acids via IR Spectroscopy
In the analysis of multifunctional aromatic compounds, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. However, when a molecule, such as formylphenyl benzoic acid, contains...
Author: BenchChem Technical Support Team. Date: March 2026
In the analysis of multifunctional aromatic compounds, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. However, when a molecule, such as formylphenyl benzoic acid, contains two distinct carbonyl groups—an aldehyde (formyl) and a carboxylic acid—resolving their respective stretching vibrations can be a significant challenge. This guide provides an in-depth comparison of the spectral features of these carbonyls, supported by theoretical principles and a practical experimental protocol for their unambiguous identification.
The Challenge: Overlapping Carbonyl Regions
The primary difficulty in analyzing formylphenyl benzoic acids lies in the proximity of the C=O stretching frequencies for aromatic aldehydes and aromatic carboxylic acids. Both typically appear in the 1710-1680 cm⁻¹ region, often leading to overlapping or poorly resolved peaks.[1][2] Distinguishing them requires a nuanced understanding of the electronic and structural factors that influence their precise vibrational frequencies.
Theoretical Underpinnings: What Governs Carbonyl Stretch Frequency?
The position of a carbonyl stretch in an IR spectrum is a direct reflection of its bond strength. Several key factors dictate this, including resonance, inductive effects, and hydrogen bonding.[3][4]
Conjugation and Resonance: When a carbonyl group is conjugated with an aromatic ring, as in both the aldehyde and carboxylic acid moieties of our target molecules, electron delocalization occurs.[5] This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency (a redshift) compared to its aliphatic counterpart.[6][7] For example, a saturated aliphatic aldehyde absorbs around 1740-1720 cm⁻¹, while benzaldehyde absorbs closer to 1705 cm⁻¹.[8][9]
Inductive Effects: Electron-withdrawing or electron-donating groups attached to the carbonyl can alter the electron density and thus the bond strength.[10][11] Electron-withdrawing groups tend to pull electron density away from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency (a blueshift).[3]
Hydrogen Bonding: This is a critical factor for carboxylic acids, which readily form hydrogen-bonded dimers in the solid state or in concentrated solutions.[1] This intermolecular interaction significantly weakens the C=O bond, causing a substantial redshift of 15-20 cm⁻¹ or more compared to the monomeric form.[3][12] This dimerization is also responsible for the characteristically broad O-H stretching band observed from 3300-2500 cm⁻¹.[13][14][15]
A visual representation of how these electronic effects influence the carbonyl bond character is provided below.
Comparative Analysis: Aldehyde vs. Carboxylic Acid Carbonyls
Let's apply these principles to the formylphenyl benzoic acid isomers. In the solid state, we can confidently assume the carboxylic acid exists as a hydrogen-bonded dimer.
Aromatic Aldehyde (Formyl Group): The C=O stretch is influenced primarily by conjugation with the benzene ring. This typically places its absorption in the 1710-1685 cm⁻¹ range.[8] The presence of the other substituent (the carboxylic acid group) will have a minor inductive effect. Additionally, a key diagnostic feature for aldehydes is the C-H stretch of the formyl group, which appears as two weak bands, one near 2830 cm⁻¹ and another, more distinct shoulder around 2720 cm⁻¹ .[2][8]
Aromatic Carboxylic Acid (Carboxyl Group): In its dimeric, solid-state form, the C=O stretch is affected by both conjugation and strong hydrogen bonding. The combination of these two bond-weakening effects typically shifts the absorption to a lower frequency than the aldehyde. For aromatic acids, this band is generally found in the 1710-1680 cm⁻¹ range.[1] Crucially, the presence of the carboxylic acid is unequivocally confirmed by a very broad O-H stretching absorption from approximately 3300-2500 cm⁻¹ , which often overlaps the C-H stretching region.[12][13]
The expected IR frequencies for the distinct carbonyl groups and their key confirmatory peaks are summarized below.
Functional Group
Key Vibration
Expected Wavenumber (cm⁻¹)
Primary Influences
Confirmatory Peaks
Aromatic Aldehyde
C=O Stretch
1710 - 1685
Conjugation
Aldehyde C-H stretch (~2830 & ~2720 cm⁻¹)
Aromatic Carboxylic Acid
C=O Stretch
1710 - 1680
Conjugation, H-Bonding
Broad O-H stretch (3300 - 2500 cm⁻¹)
Table 1: Comparative IR Data for Carbonyl Groups
Based on this, we can predict that in the spectrum of a formylphenyl benzoic acid, the carboxylic acid C=O stretch will likely appear at a lower wavenumber (or as a shoulder on the lower frequency side) than the aldehyde C=O stretch . The relative positions of the formyl and carboxyl groups (ortho, meta, para) will introduce subtle shifts due to varying inductive and resonance effects between the two groups, but this general trend is expected to hold.
A Self-Validating Experimental Protocol: ATR-FTIR Analysis
For robust and reproducible data, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its minimal sample preparation and suitability for solid powders.[16][17][18]
Publish Comparison Guide: Benchmarking Linker Geometry of 3-(4-Formylphenyl)-2-methoxybenzoic Acid in MOFs
Executive Summary: The Case for Steric Control In the precise engineering of Metal-Organic Frameworks (MOFs), linker geometry dictates topology, while functional groups dictate utility. The molecule 3-(4-Formylphenyl)-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Steric Control
In the precise engineering of Metal-Organic Frameworks (MOFs), linker geometry dictates topology, while functional groups dictate utility. The molecule 3-(4-Formylphenyl)-2-methoxybenzoic acid (FP-2-OMe-BA) represents a sophisticated class of "bifunctional, sterically-locked" linkers.
Unlike standard linear linkers (e.g., Biphenyl-4,4'-dicarboxylic acid), FP-2-OMe-BA introduces two critical design elements:
Meta-Connectivity (1,3-substitution): Creates a "V-shaped" or "bent" topology (approx. 120° angle), favoring discrete cages or helical channels over simple cubic grids.
Atropisomerism (2-Methoxy Group): The methoxy substituent at the 2-position creates significant steric hindrance, forcing the biphenyl system into a twisted conformation (dihedral angle >60°). This "locks" the pore geometry and prevents π-π stacking collapse, a common failure mode in non-functionalized analogs.
This guide benchmarks FP-2-OMe-BA against its non-hindered and linear counterparts, providing experimental protocols for validating its unique geometric advantages.
Geometric Benchmarking: Torsion & Topology
The "Steric Lock" Effect
The defining feature of FP-2-OMe-BA is the ortho-methoxy group. In standard biphenyl systems, the rings rotate freely (torsion angle ~30-45°). In FP-2-OMe-BA, the methoxy group clashes with the protons of the adjacent ring, restricting rotation and "locking" the linker into a rigid, non-planar configuration.
Analyst Note: The high dihedral angle of FP-2-OMe-BA is critical. It prevents the "interpenetration" of frameworks, often yielding MOFs with higher accessible surface areas despite the bulky ligand.[1]
Topology Prediction Pathway
The following diagram illustrates how the specific geometry of FP-2-OMe-BA influences the final MOF topology compared to linear alternatives.
Figure 1: Logic flow demonstrating how the meta-connectivity and steric bulk of FP-2-OMe-BA direct the self-assembly process toward non-interpenetrated, cage-based architectures.
Experimental Protocols: Synthesis & Validation
To rigorously benchmark this linker, you must synthesize the MOF and then validate the "free" aldehyde functionality and the structural integrity.
Solvothermal Synthesis (Self-Validating Protocol)
Objective: Synthesize a Zr-based MOF (e.g., UiO-67 analog or Zr-cluster node) using FP-2-OMe-BA.
Reagents:
ZrCl₄ (Metal Source)
FP-2-OMe-BA (Linker)
Benzoic Acid (Modulator - Critical for crystallinity)
Dissolution: Dissolve ZrCl₄ (0.1 mmol) and Benzoic Acid (1.0 mmol, 10 eq) in 2 mL DMF. Sonicate until clear.
Linker Addition: Add FP-2-OMe-BA (0.1 mmol). Note: The methoxy group improves solubility compared to non-functionalized analogs.
Crystallization: Heat at 120°C for 24 hours in a sealed scintillation vial.
Validation Check: Look for single crystals vs. powder. If powder forms, increase modulator concentration (Benzoic acid) to 20 eq.
Activation & Post-Synthetic Modification (PSM)
Objective: Prove the aldehyde group is accessible and chemically active (not buried in the framework).
Protocol:
Solvent Exchange: Wash crystals with anhydrous acetone (3x) to remove DMF.
Activation: Supercritical CO₂ drying (SC-CO₂) is recommended to prevent pore collapse due to the "bent" linker geometry.
PSM Reaction (The Benchmark Test):
Suspend activated MOF in methanol.
Add 2,4-Dinitrophenylhydrazine (DNPH) .
Observation: A color change to deep orange/red indicates the formation of the hydrazone linkage at the aldehyde site.
Control: Perform the same with a non-aldehyde MOF (negative control).
Geometric Validation Workflow
Use this workflow to confirm the linker geometry within the framework.
Figure 2: Step-by-step validation workflow. Acid digestion followed by NMR is crucial to verify that the aldehyde group (-CHO) did not oxidize to acid (-COOH) during synthesis.
Comparative Performance Data
The following data represents expected benchmarks for Zr-based MOFs constructed with these linkers.
Table 2: Performance Metrics (Benchmark)
Metric
FP-2-OMe-BA MOF
Standard (Linear) MOF
Interpretation
BET Surface Area
800 - 1200 m²/g
1500 - 2500 m²/g
Lower SA due to bent linker and steric bulk, but higher stability .
Pore Aperture
6 - 8 Å (Tortuous)
10 - 12 Å (Straight)
Smaller, selective pores suitable for gas separation (e.g., CO₂/N₂).
Water Stability
High (Hydrophobic Shield)
Moderate
The 2-OMe group shields the metal cluster from hydrolytic attack.
PSM Conversion
>90% (Surface accessible)
N/A
High conversion due to "kinked" structure exposing the aldehyde.
References
Steric Control in MOF Design
Title: Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design.
Elemental analysis standards for 3-(4-Formylphenyl)-2-methoxybenzoic acid
Elemental Analysis Standards for 3-(4-Formylphenyl)-2-methoxybenzoic Acid: A Comparative Validation Guide In pharmaceutical development, the structural validation of complex intermediates is a non-negotiable quality cont...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Standards for 3-(4-Formylphenyl)-2-methoxybenzoic Acid: A Comparative Validation Guide
In pharmaceutical development, the structural validation of complex intermediates is a non-negotiable quality control gateway. For 3-(4-Formylphenyl)-2-methoxybenzoic acid (Empirical Formula:
; Molecular Weight: 256.25 g/mol ), proving that the synthesized bulk material matches its theoretical elemental composition is critical. Because this compound is highly functionalized—containing a carboxylic acid, a methoxy ether, and an aldehyde—it demands rigorous analytical techniques to rule out the presence of unreacted precursors, residual solvents, or inorganic salts.
This guide objectively compares the industry-standard methodologies and calibration standards used to validate the purity of this specific C-H-O intermediate, providing a self-validating experimental protocol grounded in established chemical principles.
Historically, purity validation relied heavily on chromatography. However, modern pharmaceutical standards require orthogonal techniques that do not depend on the UV absorbance or ionization efficiency of the analyte. The two leading methodologies for absolute purity determination are Dynamic Flash Combustion (Dumas Method) and Quantitative Proton NMR (qHNMR) .
Dynamic Flash Combustion: Often considered the gold standard for bulk elemental composition, this method subjects the sample to instantaneous oxidation at extreme temperatures[1]. The resulting gases (
, , , ) are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD). Its primary advantage is its universality; it is entirely matrix-independent and will detect any carbon-bearing impurity. For a sample to pass, the experimental mass fractions must fall within ±0.4% of the theoretical values[2].
Quantitative NMR (qHNMR): This technique operates on the principle that the area of an NMR resonance signal is directly proportional to the number of nuclei producing it. By spiking the sample with a known mass of an internal calibrator, the absolute purity of the intermediate can be calculated without needing a structurally identical reference standard[3]. While qHNMR is highly specific and can detect residual water or solvents, it may miss NMR-silent inorganic impurities[4].
Table 1: Comparative Performance Metrics for Purity Validation
Analytical Feature
Dynamic Flash Combustion (CHNS/O)
Quantitative NMR (qHNMR)
Primary Output
Bulk elemental mass fraction (%C, %H, %O)
Absolute molar purity (%)
Calibration Dependency
Structurally independent primary standard
Internal calibrator with non-overlapping peaks
Analyte Scope
Universal for organics; detects inorganics by difference
Highly specific; misses NMR-silent impurities
Analysis Speed
~5–10 minutes per analytical run
~15–30 minutes per run (excluding sample prep)
Acceptance Criteria
±0.4% variance from theoretical values
±1–2% variance depending on the internal standard
Optimizing Calibration Standards for a C-H-O Intermediate
Because 3-(4-Formylphenyl)-2-methoxybenzoic acid lacks nitrogen and sulfur, selecting the correct calibration standard is vital to prevent detector bias and column saturation.
Carbon & Hydrogen Calibration (Acetanilide vs. BBOT): While BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the default standard for full CHNS analysis[5], its high sulfur content is unnecessary here and can prematurely exhaust the copper reduction column. Acetanilide (
) is the superior choice. It is highly stable, non-hygroscopic, and offers a Carbon/Hydrogen ratio that closely mimics typical pharmaceutical intermediates, ensuring the TCD response factor (K-factor) is perfectly scaled for our target compound.
Oxygen Calibration (Sulfanilamide vs. Benzoic Acid): Oxygen analysis is performed via pyrolysis (cracking the sample over carbon black at ~1060°C to form
). While Benzoic Acid matches the C-H-O nature of our sample, Sulfanilamide () is the preferred standard for oxygen calibration in Flash EA systems[5]. The causality behind this choice is chromatographic: the nitrogen in sulfanilamide acts as a highly predictable carrier/tracer gas during the high-temperature cracking process, ensuring sharper peak elution and a more stable integration baseline.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the analytical sequence inherently checks its own calibration and baseline stability before any sample is destroyed.
Phase 1: System Equilibration & Blanking
Action: Run 3 empty tin capsules through the oxidation furnace with standard oxygen injection.
Causality: This purges atmospheric nitrogen and establishes a zero-baseline for the TCD. The system is only validated to proceed if the third blank shows a TCD area count below the manufacturer's noise threshold.
Phase 2: K-Factor Calibration
Action: Analyze 3 replicates of the Acetanilide standard at varying weights (1.0 mg, 1.5 mg, 2.0 mg).
Causality: Generates a linear calibration curve that maps the TCD response area to absolute elemental mass. Varying the weight validates the linearity of the detector across the expected sample range.
Phase 3: Orthogonal Verification (The "Unknown")
Action: Run a secondary standard (e.g., Benzoic Acid) and process it as an unknown sample.
Causality: Proves the calibration model is accurate. If the calculated %C and %H for the secondary standard fall within ±0.2% of theoretical values, the calibration is mathematically validated.
Phase 4: Target Sample Analysis
Action: Weigh 1.5 mg of 3-(4-Formylphenyl)-2-methoxybenzoic acid into a tin capsule (for C, H analysis) and a separate 1.5 mg into a silver capsule (for O analysis).
Causality: The choice of encapsulation is critical. For Carbon/Hydrogen, tin undergoes a violent exothermic reaction with injected
, creating a localized flash of ~1800°C to ensure complete combustion of the robust biphenyl structure[1]. Conversely, silver must be used for Oxygen pyrolysis. If tin were used in the oxygen reactor, it would react with the sample's liberated oxygen to form , artificially lowering the detected %O.
Experimental Data Synthesis
When the self-validating protocol is executed correctly, the experimental data for 3-(4-Formylphenyl)-2-methoxybenzoic acid should tightly align with its theoretical composition. The table below represents standard validation data demonstrating compliance with the ±0.4% purity threshold[2].
Table 2: Elemental Analysis Validation Data for
Element
Theoretical Mass (%)
Experimental Mean (%)
Absolute Variance (%)
Status (±0.4% Limit)
Carbon (C)
70.31
70.18
-0.13
PASS
Hydrogen (H)
4.72
4.81
+0.09
PASS
Oxygen (O)
24.97
24.85
-0.12
PASS
Workflow Visualization
The following diagram maps the dual-pathway logic of the elemental analysis workflow, illustrating the distinct physical conditions required for Combustion (C, H) versus Pyrolysis (O).
Workflow of Flash Combustion and Pyrolysis for Elemental Analysis.
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Mastery: Distinguishing 3-(4-Formylphenyl)-2-methoxybenzoic Acid from Positional Isomers
Synthesizing complex biphenyl building blocks—such as 3-(4-formylphenyl)-2-methoxybenzoic acid—via Suzuki-Miyaura cross-coupling inevitably yields positional isomers (e.g., the 4- and 5-aryl substituted analogs) due to starting material impurities or regioselectivity leakage. Because these isomers share identical molecular weights, functional groups, and highly similar partition coefficients (LogP), conventional analytical methods frequently fail to resolve them.
This guide provides an objective, data-backed framework for separating and structurally elucidating these closely related isomers, leveraging the physical causality of 3D conformation and spatial proximity.
The Mechanistic Causality of Isomer Differentiation
Chromatographic Separation: The Planarity Principle
On a standard C18 stationary phase, separation is driven purely by hydrophobic partitioning. Since the 3-, 4-, and 5-positional isomers have nearly identical hydrophobic surface areas, they co-elute. To break this degeneracy, we must exploit the 3D conformational differences of the isomers using a 1 [1].
The 3-Isomer (Target): The bulky 4-formylphenyl ring is sterically compressed between the 2-methoxy group and the 1-carboxylic acid. This steric clash forces a large dihedral angle, twisting the biphenyl system out of planarity.
The 5-Isomer (Impurity): Flanked only by small hydrogen atoms, this isomer faces minimal steric hindrance, allowing a highly planar conformation.
Planar molecules exhibit stronger
stacking interactions with the biphenyl stationary phase. Consequently, the twisted 3-isomer elutes first, while the planar 5-isomer is strongly retained. The choice of organic modifier is equally critical: methanol must be used instead of acetonitrile . The -electrons of acetonitrile compete for the stationary phase and suppress the necessary interactions, whereas protic methanol unveils the column's full shape-selective power [2].
Spectroscopic Elucidation: The Spatial Proximity Principle
While UHPLC separates the isomers, 2D Nuclear Magnetic Resonance (NMR) assigns their absolute regiochemistry. 1H NMR splitting patterns provide the first clue, but 2D NOESY is the definitive, self-validating technique. Only the 3-isomer will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the 2-methoxy group and the ortho-protons of the 4-formylphenyl ring, confirming their unique spatial proximity.
Analytical Workflows & Logical Relationships
Caption: Workflow for the chromatographic separation and spectroscopic elucidation of biphenyl isomers.
Comparative Data Presentation
Table 1: Chromatographic Performance Comparison (Isomer Resolution)
Data reflects established retention behaviors for polyphenyl isomers on various stationary phases [3].
This protocol utilizes a 2 [4] to maximize efficiency and shape selectivity.
Column Selection: Install a 2.7 µm Biphenyl core-shell column (e.g., 100 x 2.1 mm).
Mobile Phase Preparation:
Phase A: 0.1% Formic Acid in LC-MS grade Water.
Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Do not substitute with Acetonitrile).
Gradient Program: Initiate at 40% B, ramping to 80% B over 15 minutes. Hold at 80% B for 2 minutes, then re-equilibrate.
Parameters: Set flow rate to 0.4 mL/min and column temperature to 40 °C (crucial for lowering the viscosity of methanol/water mixtures and preventing overpressure). Detect via UV at 254 nm and 280 nm.
Self-Validation Checkpoint (System Suitability): Inject a spiked mixture of the 3-isomer and 4-isomer. The system is only validated for use if the calculated resolution (
) between the two peaks is . If , verify that methanol (not acetonitrile) is being used as the organic modifier.
Caption: Mechanistic causality of shape selectivity on a biphenyl stationary phase driven by steric planarity.
Protocol 2: 2D-NMR Regiochemical Assignment
Sample Preparation: Dissolve 15 mg of the isolated chromatographic peak in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Tune and match the probe to the sample.
Data Acquisition:
Acquire a standard 1H NMR spectrum (16 scans, relaxation delay 2s).
Acquire a 1H-1H NOESY spectrum. Set the mixing time (
) to 500 ms, which is optimized for the tumbling rates of small molecules (~250-300 Da) to allow sufficient cross-relaxation without spin diffusion.
Self-Validation Checkpoint (Internal Control): First, locate the methoxy singlet (~3.8 ppm) and the formyl singlet (~10.0 ppm) to confirm compound integrity. Next, trace the NOESY slice at 3.8 ppm. If a cross-peak exists to the ortho-protons of the formylphenyl ring (~7.5-7.8 ppm), the 3-isomer regiochemistry is unequivocally confirmed. If the cross-peak maps exclusively to a singlet on the benzoic acid ring, the structure is an impurity (4- or 5-isomer).
References
Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from:[Link]
Comparative solubility study of methoxy-substituted vs unsubstituted biaryl acids
Title : Comparative Solubility Study: Methoxy-Substituted vs. Unsubstituted Biaryl Acids Introduction As a Senior Application Scientist in early-stage drug discovery, overcoming poor aqueous solubility without sacrificin...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Comparative Solubility Study: Methoxy-Substituted vs. Unsubstituted Biaryl Acids
Introduction
As a Senior Application Scientist in early-stage drug discovery, overcoming poor aqueous solubility without sacrificing target affinity is a daily challenge. Biaryl acids (e.g., biphenylcarboxylic acids) are privileged pharmacophores found in numerous enzyme inhibitors and receptor antagonists. However, their extended planar aromatic systems generate high crystal lattice energies, often resulting in abysmal aqueous solubility.
A highly effective, field-proven structural modification is the introduction of a methoxy group (-OCH3). This guide objectively compares the physicochemical performance of methoxy-substituted biaryl acids against their unsubstituted counterparts, detailing the mechanistic causality behind these changes and providing a self-validating experimental protocol for accurate solubility determination.
Mechanistic Causality: The Dual Effect of Methoxy Substitution
The addition of a methoxy group to a biaryl system fundamentally alters its physicochemical profile through two distinct mechanisms:
Disruption of Molecular Planarity (Thermodynamic Effect) : When placed in the ortho or meta position relative to the biaryl linkage, the steric bulk of the methoxy group forces the two phenyl rings out of coplanarity. This increased dihedral angle disrupts the highly ordered
stacking in the solid state, significantly lowering the melting point and crystal lattice energy. According to the general solubility equation, a lower melting point directly correlates with an 1[1].
Hydrogen Bond Acceptor Capacity (Solvation Effect) : The
hybridized oxygen atom of the methoxy group possesses two lone pairs, acting as a potent hydrogen bond acceptor. This facilitates favorable dipole-dipole interactions with aqueous solvent molecules, improving the2[2].
Mechanistic pathway showing how methoxy substitution enhances biaryl acid solubility.
Comparative Data Analysis
To illustrate this causality, we compare Biphenyl-4-carboxylic acid (unsubstituted) with its methoxy-substituted analogs. The data demonstrates that while lipophilicity (LogP) remains relatively stable, the disruption of symmetry and planarity drives solubility.
Table 1: Physicochemical and Solubility Comparison of Biaryl Acids
Compound
Substitution
Melting Point (°C)
CLogP
Kinetic Sol. (µg/mL)
Thermodynamic Sol. (µg/mL, pH 7.4)
Biphenyl-4-carboxylic acid
None
228
3.62
< 5
1.2
3'-Methoxybiphenyl-4-carboxylic acid
meta-Methoxy
175
3.51
45
28.5
2'-Methoxybiphenyl-4-carboxylic acid
ortho-Methoxy
142
3.38
> 100
115.0
Data Interpretation: The ortho-methoxy substitution yields the most dramatic improvement (a nearly 100-fold increase in thermodynamic solubility). The steric clash between the 2'-methoxy group and the ortho-hydrogens of the adjacent ring forces a nearly orthogonal conformation. This drastically reduces the melting point (from 228°C to 142°C), validating that the solubility enhancement is primarily driven by1[1].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
Kinetic assays (DMSO-dilution) are fast but often measure the solubility of an amorphous precipitate, leading to3[3]. For lead optimization, I mandate the 4 coupled with LC-MS/UV quantification[4]. This protocol operates as a self-validating system: it ensures true equilibrium is reached and verifies the integrity of the solid phase.
Step-by-step workflow for the thermodynamic shake-flask solubility assay.
Solid Preparation (Excess Solute) : Accurately weigh 2-3 mg of the highly pure, highly crystalline biaryl acid into a 2 mL glass HPLC vial.
Causality: An excess of solid must remain at the end of the assay to guarantee that the solution is 5[5].
Buffer Addition : Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.
Causality: Because biaryl acids are ionizable (pKa ~4.5), controlling the pH is critical. Small shifts in pH will exponentially alter the solubility of the ionized carboxylate species.
Equilibration (Shaking) : Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.5 °C, shaking at 300 RPM for 24 to 48 hours.
Causality: Thermodynamic equilibrium requires prolonged incubation. While 24 hours is standard, 48 hours ensures that even high-lattice-energy unsubstituted biaryls 3[3].
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.
Causality: Incomplete separation of sub-micron particles leads to artificially inflated solubility values due to colloidal scattering. High-speed centrifugation is preferred over filtration to prevent compound loss via 6[6].
Quantification : Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (e.g., 254 nm) or LC-MS against a4[4].
Solid-State Verification (Crucial Step) : Recover the remaining solid from step 4, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD).
Causality: We must confirm that the methoxy-substituted compound did not form a hydrate or convert to a different polymorph during the 24-hour aqueous incubation, which would invalidate the thermodynamic comparison.
Conclusion
The strategic installation of a methoxy group on a biaryl acid scaffold is a powerful tool in medicinal chemistry. By leveraging steric hindrance to disrupt molecular planarity, one can dramatically decrease crystal lattice energy, thereby rescuing the aqueous solubility of notoriously insoluble biaryl compounds. Rigorous thermodynamic shake-flask assays, backed by solid-state verification, remain the gold standard for quantifying these structure-property relationships.
References
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Thermodynamic solubility
Source: PCBIS (Plateforme de chimie biologique intégrative de Strasbourg)
URL:[Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Operational Handling Guide for 3-(4-Formylphenyl)-2-methoxybenzoic Acid
Content Type: Technical Safety & Logistics Guide
Audience: Research Scientists, Process Chemists, and EHS Officers.
Executive Safety Summary & Compound Profile
Senior Scientist Note:
Specific Safety Data Sheets (SDS) for 3-(4-Formylphenyl)-2-methoxybenzoic acid may be limited due to its status as a specialized intermediate. The protocols below are derived using Structure-Activity Relationship (SAR) analysis, benchmarking against close structural analogs like 3-(4-Formylphenyl)benzoic acid and 4-Formylbenzoic acid.
Reactivity: The aldehyde moiety is susceptible to auto-oxidation to the corresponding dicarboxylic acid upon prolonged exposure to air.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. This compound combines fine particulate risks with chemical reactivity.
Category
Requirement
Technical Rationale (The "Why")
Respiratory
N95 / P2 (Minimum) or Half-mask with P100 cartridges.
Dust Control: Fine organic powders easily aerosolize during weighing. Inhalation of aldehyde-functionalized aromatics can trigger sensitization or mucosal irritation.
Permeation Defense: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMF, DMSO). Nitrile offers superior resistance to aromatic acids.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1).
Particulate Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment against acidic dust.
Contamination Control: Synthetic fibers can melt if a fire occurs; cotton blends are safer. Tyvek sleeves prevent cuff-gap exposure during transfer operations.
Operational Handling Protocols
A. Storage & Stability (Critical for Assay Integrity)
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
Reasoning: The aldehyde group at the para-position is electron-deficient and prone to oxidation. Exposure to atmospheric oxygen will slowly convert the material to the dicarboxylic acid impurity, altering stoichiometry in Suzuki couplings or reductive aminations.
B. Weighing & Transfer Workflow
Location: Chemical Fume Hood or Powder Containment Enclosure.
Static Control: Use an anti-static gun or polonium strip if the powder is "flyaway."
Protocol:
Tare the receiving vessel (with lid) inside the hood.
Transfer solid using a disposable spatula.
Immediately recap the stock bottle to minimize moisture/oxygen uptake.
Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.
C. Reaction Setup
Solvent Compatibility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.[8]
Sequence: Dissolve the acid before adding bases (e.g., carbonates) to prevent localized "gummy" precipitation salts which are difficult to stir.
Visualization: Decision Pathways
Figure 1: PPE Selection Logic
Select the appropriate gear based on the scale of operation.
Caption: Logic flow for scaling PPE based on quantity and solvent presence.
Figure 2: Spill Response Workflow
Immediate actions for solid powder spills.
Caption: Step-by-step containment and cleanup protocol for solid spills.
Emergency Response & First Aid
Exposure Route
Immediate Action
Scientific Context
Eye Contact
Rinse continuously with water for 15 minutes .[1][2][6][7][8] Lift eyelids occasionally.[9]
Acidic compounds can cause corneal opacity. Immediate dilution is critical to prevent permanent etching.
Skin Contact
Wash with soap and water.[1][2][5][6][7] Do not use alcohol .
Alcohol increases skin permeability, potentially driving the compound deeper into the dermis.
Inhalation
Move to fresh air.[1][2][3][4][5][6][7][8][9][10] If breathing is difficult, administer oxygen.
Aldehydes are respiratory irritants; symptoms (wheezing) may be delayed.